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  • Product: 2-[Chloro(difluoro)methoxy]-1,4-dimethyl-benzene
  • CAS: 1404195-03-4

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Workflows for 2-[Chloro(difluoro)methoxy]-1,4-dimethyl-benzene: A Technical Guide for Advanced Drug Design

As a Senior Application Scientist, I approach the physicochemical profiling of specialized fluorinated building blocks not merely as a catalog of properties, but as a strategic toolkit for rational drug design. The compo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the physicochemical profiling of specialized fluorinated building blocks not merely as a catalog of properties, but as a strategic toolkit for rational drug design. The compound 2-[chloro(difluoro)methoxy]-1,4-dimethyl-benzene (also referred to as 2-(chlorodifluoromethoxy)-p-xylene) represents a highly nuanced structural motif. By grafting a chlorodifluoromethoxy (-OCClF₂) group onto a p-xylene core, we generate a bioisostere that fundamentally alters the pharmacokinetic (PK) and pharmacodynamic (PD) landscape of downstream active pharmaceutical ingredients (APIs).

This whitepaper dissects the physicochemical behavior, mechanistic advantages, and self-validating synthetic protocols associated with this critical intermediate.

Mechanistic Causality: The Power of the -OCClF₂ Group

In modern medicinal chemistry, the shift from traditional methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) groups to the chlorodifluoromethoxy (-OCClF₂) moiety is driven by precise electronic and spatial requirements[1].

  • Unconventional Halogen Bonding: The gem-difluoro substitution exerts a massive electron-withdrawing effect on the adjacent chlorine atom. This polarizes the chlorine, creating a highly localized region of positive electrostatic potential known as a σ-hole [2]. Unlike standard hydrogen bonds, this σ-hole allows the chlorine atom to act as a potent, orthogonal halogen bond donor to protein backbone carbonyls—a mechanism famously exploited by the FDA-approved leukemia drug asciminib to achieve deep kinase inhibition[2].

  • Tuning Lipophilicity: Fluorination inherently increases lipophilicity, which is vital for passive membrane permeability[3]. The -OCClF₂ group offers a higher LogP contribution than -OCF₃, allowing chemists to fine-tune the partition coefficient of a drug candidate without adding excessive steric bulk[1].

  • Metabolic Shielding: The strong C-F bonds shield the ether oxygen from cytochrome P450-mediated oxidative O-dealkylation, drastically improving the metabolic half-life of the compound[3].

Pharmacodynamics Core -OCClF2 Functional Group Lip Enhanced Lipophilicity (LogP Increase) Core->Lip Met Metabolic Stability (C-F Bond Strength) Core->Met Hal Unconventional Halogen Bonding (Cl σ-hole interaction) Core->Hal PK Improved Pharmacokinetics (Membrane Permeability) Lip->PK Met->PK PD Enhanced Target Affinity (e.g., Kinase Inhibition) Hal->PD

Fig 1. Logical relationship between the -OCClF2 group and resulting pharmacological enhancements.

Quantitative Physicochemical Profile

To leverage 2-[chloro(difluoro)methoxy]-1,4-dimethyl-benzene in synthesis, one must understand its baseline physical parameters. The table below synthesizes its quantitative data, mapped directly to the mechanistic implications for process chemistry and formulation.

ParameterValueMechanistic Implication
Molecular Formula C₉H₉ClF₂O-
Molecular Weight 206.62 g/mol Low molecular weight preserves ligand efficiency (LE) for downstream API synthesis.
Calculated LogP ~4.1High lipophilicity drives passive transcellular permeability; requires non-polar solvents for extraction[3].
Boiling Point ~202 °C (est.)Derived from the 144 °C BP of the unmethylated analog[4]. Requires vacuum distillation to prevent thermal degradation.
Electron Density Localized σ-hole on ClEnables orthogonal halogen bonding to biological targets[2].
Metabolic Stability HighResists enzymatic degradation due to C-F bond shielding[3].
Experimental Workflow: A Self-Validating Synthetic Protocol

Synthesizing 2-[chloro(difluoro)methoxy]-1,4-dimethyl-benzene requires overcoming the thermodynamic hurdles of selective halogen exchange. Direct chlorodifluoromethoxylation is often low-yielding. Instead, a stepwise approach starting from 2,5-dimethylphenol ensures high regioselectivity and yield[5].

The following protocol is designed as a self-validating system : the reaction conditions naturally arrest at the desired intermediate, and in-process controls (IPCs) provide real-time verification.

Step 1: Synthesis of 2-(Trichloromethoxy)-1,4-dimethylbenzene
  • Causality: We must first install a fully chlorinated methoxy group to serve as a substrate for selective fluorination.

  • Procedure:

    • Charge a glass-lined reactor with 2,5-dimethylphenol (1.0 eq) and carbon tetrachloride (excess) under an inert N₂ atmosphere.

    • Introduce a radical initiator or utilize thiophosgene under basic conditions to form the O-aryl chlorothioformate, followed by chlorination.

    • Heat the mixture to reflux (75 °C) until HCl gas evolution ceases.

  • In-Process Control (IPC): Monitor via GC-MS. The reaction is self-validating when the phenol peak (m/z 122) completely disappears, replaced by the trichloromethoxy intermediate.

Step 2: Selective Halogen Exchange (Swarts-Type Reaction)
  • Causality: Why does the reaction stop at two fluorines? The use of anhydrous HF creates a thermodynamic trap. The first two chlorines are easily displaced by fluorine. However, the two newly added, highly electronegative fluorine atoms stabilize the remaining C-Cl bond. This drastically increases the activation energy required for the third substitution, preventing the formation of the unwanted trifluoromethoxy (-OCF₃) byproduct[5].

  • Procedure:

    • Transfer the 2-(trichloromethoxy)-1,4-dimethylbenzene to a Hastelloy autoclave (glass will be etched by HF).

    • Cool the reactor to 0 °C and introduce anhydrous Hydrogen Fluoride (HF) (3.0 eq).

    • Seal and slowly ramp the temperature to 60 °C over 4 hours.

    • Vent the byproduct HCl gas through a caustic scrubber to maintain optimal pressure.

    • Quench the reaction by purging excess HF with nitrogen gas, followed by neutralization with aqueous potassium carbonate (pH 6-7)[5].

  • In-Process Control (IPC): Monitor reactor pressure (correlating to HCl evolution) and validate via in-situ ¹⁹F NMR. The appearance of a sharp singlet at approximately -28 ppm confirms the formation of the -OCClF₂ group.

  • Purification: Isolate the product via steam distillation followed by fractional vacuum rectification[5].

Synthesis A 2,5-Dimethylphenol (Starting Material) B O-Alkylation / Chlorination (CCl4 / HF or Thiophosgene) A->B C 2-(Trichloromethoxy)- 1,4-dimethylbenzene B->C D Selective Fluorination (Anhydrous HF) C->D E 2-[Chloro(difluoro)methoxy]- 1,4-dimethyl-benzene D->E

Fig 2. Step-by-step synthetic workflow for 2-[chloro(difluoro)methoxy]-1,4-dimethyl-benzene.

Conclusion

The integration of the 2-[chloro(difluoro)methoxy]-1,4-dimethyl-benzene building block into a synthetic pipeline offers profound advantages in drug discovery. By understanding the causality behind its physicochemical properties—specifically the σ-hole mediated halogen bonding and its impact on lipophilicity—researchers can rationally design APIs with superior target affinity and metabolic resilience. Furthermore, adhering to self-validating, thermodynamically controlled synthetic protocols ensures scalable, high-purity access to this critical intermediate.

References
  • Title: Principles and Applications of CF2X Moieties as Unconventional Halogen Bond Donors in Medicinal Chemistry, Chemical Biology, and Drug Discovery Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Preparation method for 4-(chlorodifluoromethoxy)
  • Title: Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs Source: National Center for Biotechnology Information (PMC / NIH) URL: [Link]

  • Title: Trifluoromethyl ethers – synthesis and properties of an unusual substituent Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Synthesis of chlorodifluoromethoxybenzene Source: PrepChem URL: [Link]

Sources

Exploratory

Comprehensive Safety Data Sheet and Toxicity Profile: 2-[Chloro(difluoro)methoxy]-1,4-dimethyl-benzene

Executive Summary & Structural Causality 2-[Chloro(difluoro)methoxy]-1,4-dimethyl-benzene (also known as 2-(chlorodifluoromethoxy)-p-xylene) is a highly specialized fluorinated aromatic building block utilized primarily...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

2-[Chloro(difluoro)methoxy]-1,4-dimethyl-benzene (also known as 2-(chlorodifluoromethoxy)-p-xylene) is a highly specialized fluorinated aromatic building block utilized primarily in advanced medicinal chemistry and agrochemical development. The molecule features a lipophilic 1,4-dimethylbenzene (p-xylene) core functionalized with a strongly electron-withdrawing chlorodifluoromethoxy (-OCF₂Cl) moiety.

From a drug development perspective, the -OCF₂Cl group acts as an unconventional halogen bond donor, a property increasingly leveraged to optimize target binding affinity and permeability (as demonstrated in the development of the BCR-ABL1 inhibitor asciminib)[1]. However, the integration of this fluorinated ether onto a xylene backbone creates a complex metabolic profile. This whitepaper delineates the physicochemical properties, predictive toxicology, and rigorous handling protocols required for this compound, grounded in the established mechanisms of Cytochrome P450 (CYP450) metabolism.

Physicochemical Profiling & Structural Causality

The physical behavior and biological distribution of 2-[chloro(difluoro)methoxy]-1,4-dimethyl-benzene are dictated by the opposing electronic effects of its functional groups. The electron-donating methyl groups on the xylene core increase electron density on the aromatic ring, while the highly electronegative -OCF₂Cl group exerts a strong inductive pull. This substitution significantly increases the compound's lipophilicity (LogP) and alters its metabolic stability compared to unfluorinated methoxyarenes[1].

Table 1: Predicted Physicochemical Properties
ParameterValue / DescriptionMechanistic Rationale
Molecular Weight ~220.66 g/mol Standard sum of atomic masses.
Physical State Colorless, volatile liquidAromatic ethers and xylene derivatives typically exist as volatile liquids at standard temperature and pressure.
Lipophilicity (LogP) 3.5 – 4.2The CF₂Cl moiety significantly enhances hydrophobicity, driving partitioning into lipid-rich tissues (e.g., CNS, adipose)[1].
Solubility Highly soluble in organic solvents; insoluble in waterNon-polar anesthetic properties dominate due to the lack of hydrogen bond acceptors/donors.

Comprehensive Toxicity Profile (Predictive & Empirical)

The toxicity of this compound is not driven by acute chemical reactivity, but rather by its biotransformation. The compound undergoes two competing metabolic pathways, leading to distinct toxicological outcomes.

Hepatotoxicity and Nephrotoxicity via CYP450 Metabolism

The primary hazard of 2-[chloro(difluoro)methoxy]-1,4-dimethyl-benzene stems from its metabolism by hepatic enzymes.

  • The Detoxification Pathway (Methyl Oxidation): The methyl groups of the p-xylene core are rapidly oxidized by CYP enzymes to form methylbenzyl alcohol, followed by methylbenzoic acid. This intermediate is conjugated with glycine to form methylhippuric acid, a highly water-soluble metabolite that is safely excreted in the urine[2].

  • The Toxification Pathway (Ether Cleavage): Fluorinated ethers are highly susceptible to oxidative cleavage by CYP2E1[3]. The O-dealkylation of the -OCF₂Cl group releases inorganic fluoride (F⁻) and a reactive acyl chloride intermediate.

    • Nephrotoxic Risk: Excessive release of inorganic fluoride impairs the renal concentrating mechanism, leading to polyuric renal failure[3].

    • Hepatotoxic Risk: The reactive acyl intermediate can covalently bind to hepatic proteins (trifluoroacetylation-like reactions), triggering immune-mediated hepatotoxicity akin to "halothane hepatitis"[3].

Neurotoxicity

Like other substituted benzenes, this compound exhibits non-polar anesthetic toxicity[4]. Because of its high LogP, the intact molecule rapidly crosses the blood-brain barrier, partitioning into the lipid bilayers of neurons. This causes membrane fluidization, leading to central nervous system (CNS) depression, dizziness, and narcotic effects at high vapor concentrations[4].

Table 2: Toxicity Thresholds & Exposure Limits (Extrapolated)
Toxicity EndpointEstimated ThresholdPrimary Mechanism
Acute Oral LD50 (Rat) >2,000 mg/kgLow acute oral toxicity; rapid first-pass metabolism to methylhippuric acid[2].
Inhalation LC50 (Rat) ~4,000 - 5,000 ppmNon-polar anesthetic toxicity causing respiratory depression[4].
Genotoxicity (Ames) NegativeXylene derivatives lack direct DNA-alkylating capability[2].

Safety Data Sheet (SDS) Technical Specifications

Handling and Storage
  • Flammability: As a volatile aromatic, it poses a moderate fire risk. Keep away from heat, sparks, and open flames. Use explosion-proof ventilation.

  • Storage: Store in tightly sealed amber glass or fluorinated polyethylene containers. The -OCF₂Cl group is stable under neutral conditions but may degrade slowly in the presence of strong nucleophiles or extreme pH.

Personal Protective Equipment (PPE)
  • Gloves: Standard latex or nitrile gloves are insufficient due to rapid permeation by non-polar aromatic solvents. Viton™ or Silver Shield® gloves are strictly required.

  • Respirator: A NIOSH-approved half-face respirator with organic vapor (OV) cartridges must be worn when handling outside a fume hood.

Environmental Fate

The xylene backbone is susceptible to microbial degradation in soil and water; however, the carbon-fluorine bonds of the chlorodifluoromethoxy group impart significant environmental persistence. It is expected to bioaccumulate in aquatic organisms due to its high LogP.

Experimental Workflows & Protocols

To empirically validate the predictive toxicity of this compound, the following self-validating experimental systems must be employed.

Protocol 1: In Vitro CYP2E1 Metabolic Clearance & Fluoride Release Assay

This protocol validates the rate of defluorination and its strict dependence on CYP2E1, establishing the nephrotoxic potential of the compound.

  • Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Inhibition Control (Self-Validation Step): Divide the HLMs into two cohorts. Pre-incubate Cohort B with 50 µM Disulfiram (a selective CYP2E1 inhibitor) for 15 minutes. Causality: If fluoride release in Cohort B drops to baseline, it definitively proves that toxification is exclusively CYP2E1-driven.

  • Substrate Addition: Add 2-[chloro(difluoro)methoxy]-1,4-dimethyl-benzene to both cohorts at a final concentration of 100 µM.

  • Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase). Incubate at 37°C for 60 minutes.

  • Termination & Analysis: Quench the reaction with ice-cold acetonitrile. Centrifuge at 10,000 x g for 10 minutes. Analyze the supernatant for inorganic fluoride using a fluoride ion-selective electrode, and quantify methylhippuric acid via LC-MS/MS.

Protocol 2: Ames Test for Mutagenic Potential (Vapor-Phase Adaptation)

Standard plate incorporation assays yield false negatives for volatile aromatics because the compound evaporates before interacting with bacterial DNA.

  • Strain Preparation: Culture Salmonella typhimurium strains TA98 and TA100 overnight.

  • Metabolic Activation: Mix the bacterial cultures with S9 fraction (rat liver extract) to simulate mammalian CYP450 metabolism. Plating is done on minimal agar.

  • Vapor Phase Exposure: Place the uncapped agar plates inside a sealed glass desiccator. Introduce the test compound into the desiccator atmosphere via a heated volatilization chamber to achieve targeted ppm concentrations.

  • Incubation: Seal the system and incubate at 37°C for 48 hours.

  • Scoring: Count revertant colonies. A dose-dependent increase in colonies in the S9-activated plates would indicate that the reactive acyl intermediate is mutagenic.

Metabolic Pathway Visualization

The following diagram illustrates the competing metabolic pathways governing the clearance and toxicity of the compound.

Metabolic_Pathway Parent 2-[chloro(difluoro)methoxy] -1,4-dimethyl-benzene CYP_Methyl CYP1A2 / CYP2E1 (Methyl Oxidation) Parent->CYP_Methyl Pathway A (Detoxification) CYP_Ether CYP2E1 (Ether Cleavage) Parent->CYP_Ether Pathway B (Toxification) Metabolite_Int Methylbenzoic Acid Intermediate CYP_Methyl->Metabolite_Int Toxic_F Inorganic Fluoride (F-) (Nephrotoxic Risk) CYP_Ether->Toxic_F Defluorination Toxic_Acyl Reactive Acyl Intermediate (Hepatotoxic Risk) CYP_Ether->Toxic_Acyl O-Dealkylation Metabolite_Final Methylhippuric Acid (Renal Excretion) Metabolite_Int->Metabolite_Final Glycine Conjugation

Figure 1: Competing CYP450 metabolic pathways of 2-[chloro(difluoro)methoxy]-1,4-dimethyl-benzene.

References

  • Kharasch, E. D., & Thummel, K. E. (1993). Cytochrome P450 and volatile anesthetic metabolism: From benchtop to bedside. Duke University / NIH.
  • Alberta Environment and Parks. (2003). Assessment Report on Xylenes for Developing Ambient Air Quality Objectives. Open Government Program.
  • Wang, Y., et al. (2018). Acute and joint toxicity of twelve substituted benzene compounds to Propsilocerus akamusi Tokunaga. ResearchGate.
  • Jentzsch, J., et al. (2023). Principles and Applications of CF2X Moieties as Unconventional Halogen Bond Donors in Medicinal Chemistry, Chemical Biology, and Drug Discovery. ACS Publications.

Sources

Foundational

A Guide to the Structural Elucidation of 2-[chloro(difluoro)methoxy]-1,4-dimethyl-benzene via Single-Crystal X-ray Diffraction

This technical guide provides a comprehensive overview of the process for determining the crystal structure of the novel compound 2-[chloro(difluoro)methoxy]-1,4-dimethyl-benzene. Addressed to researchers, scientists, an...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the process for determining the crystal structure of the novel compound 2-[chloro(difluoro)methoxy]-1,4-dimethyl-benzene. Addressed to researchers, scientists, and professionals in drug development, this document outlines the journey from synthesis and crystallization to the intricate details of X-ray diffraction data analysis and structure refinement. We will delve into the theoretical underpinnings and practical considerations of these techniques, offering insights into the causal relationships behind experimental choices.

Synthesis and Crystallization: The Genesis of a Well-Ordered Crystal

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. While specific experimental data for the crystallization of 2-[chloro(difluoro)methoxy]-1,4-dimethyl-benzene is not yet publicly available, a plausible synthetic route can be extrapolated from established organic chemistry principles.

A potential synthetic pathway could involve the reaction of 2,5-dimethylphenol with a suitable chlorodifluoromethane source under basic conditions to form the ether linkage. The resulting product would then be purified using standard techniques such as column chromatography.

Once the pure compound is obtained, the critical step of crystallization can be undertaken. The goal is to encourage the molecules to self-assemble into a highly ordered, three-dimensional lattice. Common crystallization techniques for small organic molecules include:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.

  • Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger, sealed vessel containing a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth.

The choice of solvent is crucial and often determined empirically. A good solvent for crystallization will dissolve the compound to a moderate extent and have a suitable vapor pressure for the chosen technique.

The Cornerstone of Crystallography: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is a powerful, non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[1][2][3] The fundamental principle behind this technique is the diffraction of X-rays by the electrons of the atoms in the crystal lattice.

When a beam of monochromatic X-rays strikes a crystal, the waves are scattered by the electrons of the atoms. In a crystalline material, where atoms are arranged in a regular, repeating pattern, the scattered waves interfere with each other. Constructive interference occurs only when the path difference between the scattered waves is an integer multiple of the X-ray wavelength. This condition is described by Bragg's Law :

nλ = 2d sin(θ)

where:

  • n is an integer

  • λ is the wavelength of the X-rays

  • d is the spacing between the crystal lattice planes

  • θ is the angle of incidence of the X-rays

By rotating the crystal and collecting the diffracted X-rays at various angles, a unique diffraction pattern is generated. This pattern contains information about the symmetry of the crystal and the arrangement of atoms within the unit cell, the smallest repeating unit of the crystal lattice.

Experimental Workflow: From Crystal to Data

The process of collecting X-ray diffraction data can be systematically broken down into several key steps.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Determination Synth Synthesis & Purification Crystal Crystallization Synth->Crystal Pure Compound Mount Crystal Mounting Crystal->Mount Single Crystal Screen Crystal Screening Mount->Screen Mounted Crystal Collect Full Data Collection Screen->Collect Good Quality Crystal Solve Structure Solution (Phasing) Collect->Solve Diffraction Data Refine Structure Refinement Solve->Refine Initial Model Validate Validation Refine->Validate Refined Structure

A generalized workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Protocol for Data Collection:

  • Crystal Selection and Mounting: A suitable single crystal, typically 0.1-0.3 mm in size, is selected under a microscope. The crystal should be well-formed with sharp edges and no visible defects. It is then mounted on a goniometer head, often using a cryoprotectant to prevent damage from the X-ray beam and the low temperatures used during data collection.

  • Crystal Screening: The mounted crystal is placed on the diffractometer and exposed to a preliminary X-ray beam. This initial screening helps to assess the quality of the crystal and to determine the unit cell parameters and crystal system.

  • Data Collection Strategy: Based on the screening results, a data collection strategy is devised. This involves determining the appropriate exposure time per frame, the total rotation range, and other parameters to ensure a complete and redundant dataset is collected.

  • Full Data Collection: The diffractometer then systematically rotates the crystal while irradiating it with X-rays. A detector records the positions and intensities of the diffracted beams, creating a series of diffraction images. Modern diffractometers can collect a complete dataset in a matter of hours.

Unveiling the Structure: From Diffraction Pattern to Molecular Model

The raw diffraction data is a collection of intensities and positions of the diffracted X-rays. The next crucial step is to use this information to determine the arrangement of atoms in the crystal.

Structure Solution: The Phase Problem

While the intensities of the diffracted beams can be measured, the phase information is lost during the experiment. This is known as the "phase problem" in crystallography. To solve the crystal structure, these phases must be determined. Several methods are used to overcome this challenge:

  • Direct Methods: These methods use statistical relationships between the intensities of the reflections to directly calculate the phases. This is the most common method for small molecules.

  • Patterson Methods: This technique is particularly useful when the structure contains a heavy atom, as the vectors between heavy atoms can be determined from the diffraction data, providing a starting point for phasing.

Once a set of initial phases is obtained, an electron density map can be calculated. This map shows the distribution of electrons in the unit cell, and the positions of the atoms can be inferred from the peaks in the electron density.

Structure Refinement: Honing the Atomic Model

The initial atomic model obtained from the electron density map is then refined to improve its agreement with the experimental diffraction data. This is typically done using a least-squares refinement process.[4][5] During refinement, the positions of the atoms, their displacement parameters (which describe their thermal vibrations), and other parameters are adjusted to minimize the difference between the observed and calculated structure factors.

The quality of the final refined structure is assessed using several metrics, including the R-factor (or agreement factor), which is a measure of the agreement between the observed and calculated diffraction data. A low R-factor indicates a good fit of the model to the data.

Interpreting the Crystal Structure: A Wealth of Information

The final output of a successful crystal structure determination is a detailed three-dimensional model of the molecule, providing a wealth of information for the researcher.

Hypothetical Crystallographic Data for 2-[chloro(difluoro)methoxy]-1,4-dimethyl-benzene

The following table presents a hypothetical set of crystallographic data for the title compound, illustrating the type of information that would be obtained from a single-crystal X-ray diffraction study.

ParameterHypothetical Value
Chemical FormulaC10H11ClF2O
Formula Weight220.64 g/mol
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.123(4)
b (Å)8.456(2)
c (Å)12.345(5)
β (°)98.76(1)
Volume (ų)1045.6(7)
Z4
Calculated Density (g/cm³)1.401
Absorption Coefficient (mm⁻¹)0.35
F(000)456
Crystal Size (mm³)0.25 x 0.20 x 0.15
θ range for data collection (°)2.5 to 27.5
Reflections collected5678
Independent reflections2145 [R(int) = 0.034]
Final R indices [I > 2σ(I)]R1 = 0.045, wR2 = 0.112
R indices (all data)R1 = 0.058, wR2 = 0.125
Goodness-of-fit on F²1.05

This data provides precise details about the unit cell dimensions, the symmetry of the crystal, and the quality of the structure refinement. From the refined atomic coordinates, one can then analyze:

  • Bond Lengths and Angles: To confirm the expected molecular geometry and identify any unusual structural features.

  • Torsional Angles: To determine the conformation of flexible parts of the molecule.

  • Intermolecular Interactions: To understand how the molecules pack in the crystal lattice. This can reveal the presence of hydrogen bonds, halogen bonds, or other non-covalent interactions that are crucial for understanding the solid-state properties of the material and can be relevant in drug-receptor interactions.

Conclusion: The Power of Structural Insight

The determination of the crystal structure of 2-[chloro(difluoro)methoxy]-1,4-dimethyl-benzene through single-crystal X-ray diffraction would provide invaluable information for researchers in medicinal chemistry and materials science. This detailed structural knowledge can aid in understanding its chemical reactivity, predicting its physical properties, and informing the design of new molecules with desired functionalities. The methodologies outlined in this guide represent a robust and well-established approach to unlocking the atomic-level secrets of novel chemical entities.

References

  • Creative Biostructure. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

  • Read, R. J., & McCoy, A. J. (2011). Recent developments in phasing and structure refinement for macromolecular crystallography. Current Opinion in Structural Biology, 21(5), 629-635.
  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • Watkin, D. (n.d.). Structure refinement: some background theory and practical strategies. MIT. Retrieved from [Link]

  • Brünger, A. T. (1997). Recent Developments for Crystallographic Refinement of Macromolecules. In Methods in Molecular Biology (Vol. 56, pp. 245-266). Humana Press.
  • FZU. (n.d.). X-ray single-crystal diffraction. Retrieved from [Link]

  • RWTH Aachen University. (n.d.). Phase analysis and structure refinement. Retrieved from [Link]

Sources

Exploratory

Thermodynamic Stability of Chlorodifluoromethoxy-Substituted p-Xylenes: A Technical Guide for Drug Development

Introduction: The Role of Fluorinated p-Xylenes in Modern Therapeutics The incorporation of fluorinated functional groups, specifically the chlorodifluoromethoxy ( −OCF2​Cl ) moiety, into aromatic scaffolds like p-xylene...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Role of Fluorinated p-Xylenes in Modern Therapeutics

The incorporation of fluorinated functional groups, specifically the chlorodifluoromethoxy ( −OCF2​Cl ) moiety, into aromatic scaffolds like p-xylene is a highly effective strategy in modern medicinal chemistry. These substitutions profoundly influence the lipophilicity, metabolic resistance, and binding affinity of active pharmaceutical ingredients (APIs) [1]. However, the introduction of the −OCF2​Cl group onto a p-xylene core introduces complex thermodynamic variables. Understanding the thermodynamic stability of these intermediates and their resulting crystalline polymorphs is critical for ensuring batch-to-batch reproducibility, shelf-life, and bioavailability during drug development.

This whitepaper dissects the thermodynamic stability of chlorodifluoromethoxy-substituted p-xylenes, detailing the mechanistic causality behind their stability profiles, and provides self-validating experimental protocols for thermal and crystallographic evaluation.

Mechanistic Causality: Why the −OCF2​Cl Group Alters Stability

The thermodynamic stability of chlorodifluoromethoxy p-xylenes is dictated by a delicate balance of steric hindrance and electronic withdrawal.

  • Electronic Effects (Inductive Withdrawal): The highly electronegative fluorine atoms exert a strong inductive pull ( −I effect) on the oxygen atom, reducing its electron-donating capacity to the xylene ring via resonance. This increases the oxidation potential of the aromatic ring, making the molecule highly resistant to oxidative degradation.

  • Steric Bulk and Polymorphism: The bulky nature of the chlorine atom within the −OCF2​Cl group disrupts standard π−π stacking interactions during crystallization. This often leads to the formation of multiple polymorphs (e.g., Form A and Form B). The transition between these forms is driven by temperature, where the thermodynamically stable form at ambient conditions may undergo an endothermic transition to a favored form at elevated temperatures (typically 65°C to 90°C) [1].

  • Nucleophilic Substitution Dynamics: In synthetic pathways (e.g., preparing precursors for chemical vapor deposition or API synthesis), the steric effects originating from the fluorine atoms' lone pairs hinder standard SN​2 nucleophilic attacks on the side chains. Consequently, reactions often require high temperatures (above 150°C) or proceed via radical SRN​1 mechanisms [2].

Quantitative Data: Thermodynamic and Crystallographic Profiling

To evaluate stability, differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and X-ray powder diffraction (XRPD) are employed. The table below summarizes the typical thermodynamic parameters observed for the polymorphic forms of −OCF2​Cl substituted pharmaceutical derivatives.

Table 1: Thermodynamic and Crystallographic Parameters of −OCF2​Cl Substituted Polymorphs
ParameterCrystal Form A (Ambient Stable)Crystal Form B (High-Temp Stable)
Stability Range <65∘C >90∘C
Crystal System MonoclinicTriclinic (Space Group P1 )
Cell Volume ( A˚3 ) 1085.4(12) 1114.6(15)
Crystal Density ( g/cm3 ) 1.482 1.449
Decomposition Temp. >280∘C Decomposes prior to melting ( ∼300∘C )
Key XRPD Peaks 12.6∘,18.9∘,20.9∘ 8.5∘,10.8∘,11.8∘

Note: Form A spontaneously transforms back into Form A upon cooling to ambient conditions, indicating an enantiotropic relationship [1].

Experimental Workflows and Protocols

To establish a self-validating system for thermodynamic stability, process chemists must follow rigorous, step-by-step methodologies. The following protocol outlines the synthesis and subsequent thermal stress testing of chlorodifluoromethoxy p-xylene derivatives.

Protocol 1: Microwave-Assisted Synthesis and Isolation

Causality: Traditional thermal heating often results in poor yields due to the steric hindrance of the −OCF2​Cl group. Microwave irradiation provides rapid, uniform heating, overcoming the activation energy barrier for substitution while minimizing thermal degradation [2].

  • Preparation: In a microwave-safe vial, combine the chlorodifluoromethoxy p-xylene precursor with the desired nucleophile in 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU). Why DMPU? It replaces the highly toxic HMPA while still favoring SN​2 reaction rates without compromising safety [2].

  • Irradiation: Heat the mixture via microwave irradiation to 150°C for 45 minutes.

  • Quenching & Extraction: Pour the reaction mixture into 200 mL of deionized water. Extract three times with 50 mL of diethyl ether.

  • Purification: Wash the combined organic phases twice with water, dry over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.

  • Validation: Analyze the crude solid via quantitative Nuclear Magnetic Resonance (qNMR) using trichloroethylene as an internal standard to confirm conversion and purity [2].

Protocol 2: Thermal Stress and Polymorph Stability Testing

Causality: Identifying the transition temperature between polymorphs ensures that downstream processes (like milling or tableting) do not inadvertently induce a phase change, which could alter the drug's dissolution profile.

  • Sample Preparation: Accurately weigh 5–10 mg of the purified crystalline sample into an aluminum DSC pan. Crimp the pan with a pinhole lid to allow outgassing.

  • DSC Analysis: Equilibrate the sample at 20°C. Heat the sample at a controlled rate of 10°C/min up to 300°C under a continuous nitrogen purge (50 mL/min).

  • TGA Analysis: Concurrently, run a TGA on a separate 10 mg sample to differentiate between polymorphic transitions (no mass loss) and thermal decomposition (mass loss).

  • Variable Temperature XRPD: To definitively prove the thermodynamic relationship, perform XRPD on the sample at 25°C, heat the stage to 110°C, hold for 15 minutes, and scan again. Cool back to 25°C and perform a final scan to observe the spontaneous reversion to Form A [1].

Process Visualization

The following diagram maps the logical flow of the thermodynamic stability testing protocol, highlighting the critical paths from synthesis to final profiling.

G A Microwave Synthesis (DMPU Solvent) B qNMR Validation & Crystallization A->B C Thermal Stress (TGA / DSC) B->C D Variable Temp XRPD (Polymorph Tracking) B->D E Thermodynamic Stability Profile C->E D->E

Workflow for evaluating the thermodynamic stability of fluorinated p-xylenes.

Conclusion

The thermodynamic stability of chlorodifluoromethoxy-substituted p-xylenes is a complex interplay of steric hindrance, electronegativity, and solid-state polymorphism. By utilizing optimized solvents like DMPU for synthesis and employing rigorous, orthogonal thermal analysis techniques (DSC, TGA, and VT-XRPD), researchers can accurately map the stability landscape of these critical pharmaceutical intermediates. This ensures robust, scalable, and safe drug development pipelines.

References

  • US Patent 11407735B2. Crystalline forms of N-[4-(Chlorodifluoromethoxy)phenyl]-6-[(3R)-3-hydroxypyrrolidin-1-yl]-5-(1H-pyrazol-5-yl)pyridine-3-carboxamide. Google Patents.
  • Royal Society Open Science. (2021). Improved route to a diphenoxide-based precursor for chemical vapour deposition of parylene AF-4. Available at:[Link]

Foundational

Beyond Trifluoromethoxy: Electronic and Steric Effects of the Chlorodifluoromethoxy (-OCF₂Cl) Group on Arenes

Executive Summary The incorporation of halogenated moieties is a cornerstone of modern rational drug design and agrochemical development. While the trifluoromethoxy (-OCF₃) group has enjoyed widespread application as a m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of halogenated moieties is a cornerstone of modern rational drug design and agrochemical development. While the trifluoromethoxy (-OCF₃) group has enjoyed widespread application as a metabolically stable, lipophilic electron-withdrawing group, the chlorodifluoromethoxy (-OCF₂Cl) group has recently emerged as a highly privileged bioisostere. By replacing a single fluorine atom with chlorine, chemists can dramatically alter the steric bulk and lipophilic profile of the arene without fundamentally sacrificing the electronic deactivation that protects against oxidative metabolism. This whitepaper provides an in-depth technical analysis of the electronic and steric properties of the -OCF₂Cl group, its impact on arene pharmacology, and field-proven synthetic methodologies for its installation.

The Electronic Paradigm: Inductive Pull and Resonance Push

The -OCF₂Cl group exerts a profound electronic influence on the arene π -system. The electronic properties of the -OCF₂Cl group are remarkably close to those of the -OCF₃ group, functioning primarily as a strong electron-withdrawing group (EWG) (1)[1].

This behavior is dictated by a dichotomy of forces:

  • Strong Inductive Effect (-I): The highly electronegative fluorine and chlorine atoms pull electron density away from the arene through the σ -bond framework.

  • Weak Resonance Effect (+R): The lone pairs on the oxygen atom can theoretically donate electron density back into the arene π -system. However, the strong -I effect of the adjacent halogens severely diminishes the polarizability of these lone pairs, making the +R effect negligible compared to standard alkoxy groups (e.g., -OCH₃).

Causality in Drug Design: The net withdrawal of electron density deactivates the arene ring toward electrophilic aromatic substitution. In a biological context, this electron deficiency renders the arene highly resistant to cytochrome P450-mediated oxidation (such as epoxidation), thereby exponentially increasing the metabolic half-life of the active pharmaceutical ingredient (API).

Quantitative Physicochemical Profiling

To understand the precise impact of the -OCF₂Cl group, it is critical to compare its Hammett constants ( σp​ , σm​ ) and physicochemical descriptors against standard ether motifs.

SubstituentHammett σp​ Hammett σm​ Lipophilicity ( π )Molar Refractivity (MR)
-OCH₃ -0.27+0.12-0.027.87
-OCF₃ +0.35+0.38+1.047.86
-OCF₂Cl +0.38+0.40+1.3012.50

Table 1: Comparative physicochemical parameters demonstrating the enhanced lipophilicity and steric bulk (MR) of the -OCF₂Cl group relative to -OCF₃, while maintaining near-identical electronic deactivation.

Steric and Conformational Dynamics: The "Magic Chloro" Effect

The defining divergence between -OCF₃ and -OCF₂Cl lies in their steric profiles. The van der Waals radius of chlorine (1.75 Å) is significantly larger than that of fluorine (1.47 Å). This subtle atomic substitution triggers cascading effects on molecular conformation and target binding.

Conformational Preference

The steric bulk of the chlorine atom forces the -OCF₂Cl group to adopt specific conformations relative to the arene plane. While the generalized anomeric effect encourages a coplanar geometry to allow hyperconjugation between the oxygen lone pair and the C-X σ∗ antibonding orbitals, steric clashes with ortho-hydrogens (or other ortho-substituents) often drive the -OCF₂Cl group into an orthogonal conformation. This out-of-plane geometry breaks the +R resonance, further solidifying the group's purely electron-withdrawing nature.

Hydrophobic Pocket Filling

In protein-ligand interactions, this added steric bulk is a critical asset. The chlorine atom acts as a precise hydrophobic probe to fill deep lipophilic pockets. A landmark example is Asciminib (Scemblix®), an allosteric ABL1 kinase inhibitor. Structural analyses reveal that the -OCF₂Cl group in asciminib docks perfectly into the myristate pocket of ABL1 (2)[2]. The chlorine atom provides optimal van der Waals contacts with surrounding leucine, isoleucine, and valine residues, significantly boosting binding affinity over the -OCF₃ analog without acting as a covalent warhead (3)[3]. Furthermore, the transition from CF₃ to CF₂Cl inherently increases the logP of the molecule, driving favorable partitioning into lipid-rich target sites (4)[4].

LogicalFlow OCF2Cl -OCF₂Cl Group Elec Electronic Effects Strong -I, Weak +R OCF2Cl->Elec Steric Steric Bulk Cl radius = 1.75 Å OCF2Cl->Steric Lipo Lipophilicity Increased logP OCF2Cl->Lipo Deact Arene Deactivation Elec->Deact Pocket Hydrophobic Pocket Filling Steric->Pocket Metab Metabolic Stability (CYP450 Evasion) Lipo->Metab Bind Enhanced Target Affinity Lipo->Bind Deact->Metab Pocket->Bind

Logical flow of -OCF₂Cl properties driving pharmacokinetic and pharmacodynamic outcomes.

Synthetic Methodologies: Self-Validating Protocol for -OCF₂Cl Installation

Direct installation of the -OCF₂Cl group onto an arene can be challenging due to the instability of chlorodifluoromethoxide anions. The most robust, scalable, and field-proven strategy is the photochemical radical chlorination of a pre-installed difluoromethoxy (-OCF₂H) group .

Protocol: Photochemical Radical Chlorination of Difluoromethoxyarenes

Causality of Reagents & Conditions:

  • Solvent (Benzotrifluoride, PhCF₃): Used instead of the traditional, highly restricted CCl₄. PhCF₃ is transparent to UV light and lacks abstractable hydrogen atoms, preventing the solvent from participating in or terminating the radical chain mechanism.

  • Energy Source (300W UV Lamp): Provides the exact photonic energy required to trigger the homolytic cleavage of the Cl-Cl bond (bond dissociation energy ~242 kJ/mol) without causing degradation of the arene core.

  • In-Process Control (¹⁹F NMR): The transformation is tracked via the heavy-atom effect. The starting material (-OCF₂H) exhibits a distinct doublet due to geminal H-F coupling ( 2JHF​≈74 Hz). Upon chlorination, this coupling is abolished, and the resulting -OCF₂Cl group appears as a sharp, deshielded singlet.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve the starting difluoromethoxyarene (1.0 equiv) in anhydrous benzotrifluoride (PhCF₃) (0.2 M concentration) within a quartz reaction vessel equipped with a gas inlet and outlet.

  • Atmospheric Purge: Sparge the solution with dry N₂ gas for 15 minutes to remove dissolved oxygen, which acts as a radical scavenger and can terminate the reaction prematurely.

  • Photochemical Initiation: Illuminate the vessel with a 300W medium-pressure UV lamp. Slowly bubble Cl₂ gas through the solution. The reaction mixture will take on a faint yellow tint.

  • Self-Validating IPC (¹⁹F NMR): After 2 hours, pull a 0.1 mL aliquot. The reaction is deemed complete when the ¹⁹F NMR doublet at ~ -82 ppm fully converts to a sharp singlet at ~ -28 ppm.

  • Reaction Quench: Once complete, purge the system with N₂ to remove excess Cl₂ gas. Wash the organic layer with saturated aqueous Na₂S₂O₃. Validation: The immediate disappearance of the yellow Cl₂ color confirms the successful reduction of residual oxidants.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography to yield the pure chlorodifluoromethoxyarene.

Protocol Step1 1. Substrate Preparation Dissolve Ar-OCF₂H in PhCF₃ Step2 2. System Purge N₂ atmosphere to remove O₂ Step1->Step2 Step3 3. Photochemical Chlorination Bubble Cl₂ gas + 300W UV Step2->Step3 Step4 4. In-Process Control (IPC) ¹⁹F NMR: Doublet → Singlet Step3->Step4 Step5 5. Reaction Quench Na₂S₂O₃ wash (Color clears) Step4->Step5 Step6 6. Isolation Ar-OCF₂Cl Product Step5->Step6

Self-validating workflow for the photochemical synthesis of -OCF₂Cl arenes.

Conclusion

The chlorodifluoromethoxy group represents a sophisticated evolution in halogen-based drug design. By combining the profound electronic deactivation of fluorinated ethers with the precise steric bulk and lipophilicity of a chlorine atom, the -OCF₂Cl group allows researchers to optimize target binding affinities—such as exploiting deep hydrophobic pockets—while maintaining rigorous metabolic stability. When synthesized using robust, self-validating photochemical protocols, -OCF₂Cl-bearing arenes serve as highly reliable and potent scaffolds for next-generation therapeutics.

References

  • “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery Source: ChemRxiv URL:[Link]

  • α-Fluorinated Ethers, Thioethers, and Amines: Anomerically Biased Species Source: Chemical Reviews (ACS Publications) URL:[Link]

  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine Source: MDPI URL:[Link]

  • Principles and Applications of CF2X Moieties as Unconventional Halogen Bond Donors in Medicinal Chemistry, Chemical Biology, and Drug Discovery Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 2-[chloro(difluoro)methoxy]-1,4-dimethyl-benzene

Application Note: Synthesis and Methodological Evaluation of 2-[Chloro(difluoro)methoxy]-1,4-dimethyl-benzene Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Methodological Evaluation of 2-[Chloro(difluoro)methoxy]-1,4-dimethyl-benzene

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound CAS: 1404195-03-4

Executive Summary & Mechanistic Rationale

The incorporation of the chlorodifluoromethoxy ( −OCF2​Cl ) group into aromatic scaffolds is a highly sought-after transformation in modern drug discovery and agrochemical development. The −OCF2​Cl moiety modulates the physicochemical properties of the parent molecule, significantly lowering the pKa​ of adjacent functional groups, enhancing lipophilicity, and improving metabolic stability[1]. Furthermore, the chlorine atom can act as a potent halogen bond donor, enabling critical non-covalent interactions within protein binding pockets (e.g., kinase inhibition)[1].

Synthesizing 2-[chloro(difluoro)methoxy]-1,4-dimethyl-benzene requires the functionalization of 2,5-dimethylphenol. Historically, the synthesis of aryl chlorodifluoromethyl ethers relied on the Feiring Method , which involves heating the phenol with tetrachloromethane ( CCl4​ ), anhydrous hydrogen fluoride ( HF ), and a boron trifluoride ( BF3​ ) catalyst in a pressurized Hastelloy vessel up to 150 °C[2]. While industrially scalable, this in situ chlorination/fluorination sequence utilizes highly toxic, corrosive reagents and stoichiometric CCl4​ , which lowers yield and presents severe safety hazards[2][3].

To address these limitations, modern benchtop syntheses employ Copper-Mediated Oxidative Chlorodifluoromethylation . This three-component oxidative coupling utilizes the phenol, a difluorocarbene precursor such as (bromodifluoromethyl)trimethylsilane ( TMSCF2​Br ), and a Copper(I) halide catalyst ( CuCl )[4]. This protocol operates under mild conditions, tolerates diverse functional groups, and circumvents the need for pressurized HF [4].

G Phenol 2,5-Dimethylphenol (Starting Material) Feiring Feiring Method CCl4, HF, BF3 (Harsh/Industrial) Phenol->Feiring CuMed Cu-Mediated Coupling TMSCF2Br, CuCl, Oxidant (Mild/Benchtop) Phenol->CuMed Product 2-[Chloro(difluoro)methoxy] -1,4-dimethyl-benzene Feiring->Product CuMed->Product

Synthetic pathways to 2-[chloro(difluoro)methoxy]-1,4-dimethyl-benzene.

Quantitative Methodological Comparison

The selection of a synthetic route must balance yield, safety, and scalability. The table below summarizes the quantitative and qualitative metrics of the two primary methodologies.

ParameterFeiring Method (Classical)[2]Cu-Mediated Oxidative Coupling (Modern)[4]
Reagents CCl4​ , Anhydrous HF , BF3​ TMSCF2​Br , CuCl , Oxidant, Base
Temperature 100 °C to 150 °CRoom Temperature to 60 °C
Pressure Autogenous (Closed Vessel)Atmospheric (Open/Standard Flask)
Typical Yield 40% - 80% (Substrate dependent)60% - 85%
Chemoselectivity Low (Risk of ring halogenation)High (Tolerates alkenes, alkynes, esters)
Safety Profile High Risk (Corrosive, Toxic)Moderate Risk (Standard lab safety)

Step-by-Step Protocol: Cu-Mediated Oxidative Chlorodifluoromethylation

This protocol details the modern, self-validating copper-mediated synthesis of 2-[chloro(difluoro)methoxy]-1,4-dimethyl-benzene from 2,5-dimethylphenol.

A. Reagent Preparation & Causality
  • 2,5-Dimethylphenol (1.0 equiv): The nucleophilic starting material.

  • CuCl (0.2 equiv): Acts as the catalytic center for the oxidative coupling.

  • K2​CO3​ (2.0 equiv): A mild base required to deprotonate the phenol, generating the more nucleophilic phenoxide anion.

  • TMSCF2​Br (1.5 equiv): The difluorocarbene source. The silyl group facilitates controlled release of the carbene intermediate.

  • Selectfluor / Oxidant (1.2 equiv): Required to oxidize the Cu(I) species to the highly reactive Cu(III) intermediate necessary for reductive elimination.

  • Solvent (Acetonitrile, anhydrous): Promotes solubility of the inorganic base and stabilizes the copper intermediates.

B. Experimental Workflow
  • System Initialization: Oven-dry a 50 mL Schlenk flask equipped with a magnetic stir bar. Purge the flask with dry Nitrogen ( N2​ ) for 10 minutes to ensure an inert atmosphere, preventing unwanted side reactions with atmospheric moisture.

  • Phenoxide Generation: Add 2,5-dimethylphenol (10 mmol, 1.22 g) and anhydrous K2​CO3​ (20 mmol, 2.76 g) to the flask. Add 20 mL of anhydrous Acetonitrile. Stir the suspension at room temperature for 30 minutes.

    • In-Process Control: The solution will slightly darken, indicating the formation of the phenoxide anion.

  • Catalyst & Oxidant Addition: Add CuCl (2 mmol, 198 mg) and the oxidant (e.g., Selectfluor, 12 mmol) to the reaction mixture.

  • Carbene Precursor Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add TMSCF2​Br (15 mmol) dropwise via a gas-tight syringe over 10 minutes.

    • Causality: Dropwise addition controls the exothermic release of the difluorocarbene, preventing thermal runaway and maximizing the insertion rate into the Cu-O bond.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12 hours.

    • Self-Validating Step: Monitor the reaction via TLC (Hexanes/Ethyl Acetate 9:1). The disappearance of the 2,5-dimethylphenol spot ( Rf​≈0.3 ) and the appearance of a new, highly UV-active spot at a higher Rf​ ( Rf​≈0.7 ) confirms the formation of the lipophilic ether product.

  • Workup & Extraction: Quench the reaction by adding 20 mL of saturated aqueous NH4​Cl to complex the copper salts. Extract the aqueous layer with Dichloromethane ( 3×20 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na2​SO4​ .

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue via flash column chromatography (100% Hexanes) to isolate 2-[chloro(difluoro)methoxy]-1,4-dimethyl-benzene as a clear oil.

    • Analytical Validation: Confirm product identity via GC-MS (expected molecular ion peak at m/z≈206.6 ) and 19F NMR (singlet around −28 to −30 ppm, characteristic of the −OCF2​Cl group).

G CuI Cu(I)Cl CuIII Cu(III) Intermediate CuI->CuIII Oxidant + Phenoxide Carbene Difluoro Carbene CuIII->Carbene TMSCF2Br Product Product Release Carbene->Product Insertion Product->CuI Reductive Elimination

Catalytic cycle for Cu-mediated oxidative chlorodifluoromethylation.

Safety & Handling Protocols

  • Halogenated Reagents: TMSCF2​Br and the resulting chlorodifluoromethyl ether are halogenated organic compounds. Handle exclusively within a certified chemical fume hood.

  • Copper Waste: All aqueous washings containing copper salts must be segregated into designated heavy-metal waste containers. Do not dispose of down the drain.

  • Scaling Considerations: If scaling beyond 50 mmol, the exothermic nature of the carbene generation step requires strict thermal monitoring and potentially the use of a jacketed reactor to maintain isothermal conditions.

References

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Copper-Mediated Oxidative Chloro- and Bromodifluoromethylation of Phenols Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Sources

Application

Application Note: 2-[Chloro(difluoro)methoxy]-1,4-dimethyl-benzene as an Advanced Fluorinated Building Block in Medicinal Chemistry

Executive Summary The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, used to modulate lipophilicity, metabolic stability, and target binding affinity. While trifluoromethoxy (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, used to modulate lipophilicity, metabolic stability, and target binding affinity. While trifluoromethoxy (-OCF3) groups are commonplace, the chlorodifluoromethoxy (-OCF2Cl) moiety has emerged as a privileged, next-generation functional group.

This application note details the utility of 2-[chloro(difluoro)methoxy]-1,4-dimethyl-benzene as a highly specialized building block. By combining the unique stereoelectronic properties of the -OCF2Cl group with an orthogonally functionalizable 1,4-dimethylbenzene core, this compound serves as an ideal starting material for synthesizing advanced active pharmaceutical ingredients (APIs), particularly allosteric kinase inhibitors.

Mechanistic Insights: The -OCF2Cl Motif in Drug Design

The selection of the -OCF2Cl group over traditional halogen or alkyl substituents is driven by three distinct mechanistic advantages:

  • Unconventional Halogen Bonding (XB): Unlike traditional aryl halides where the halogen is confined to the planar aromatic ring, the -OCF2Cl group projects the chlorine atom into the third dimension. This facilitates the presentation of a highly positive electrostatic potential (the σ-hole) on the chlorine atom, allowing it to act as a potent, highly directional halogen bond donor to protein backbone carbonyls ()[1][2].

  • Targeting Deep Hydrophobic Pockets: The clinical validation of this moiety is best exemplified by the FDA-approved drug Asciminib (Scemblix). Asciminib utilizes a 4-(chlorodifluoromethoxy)phenyl group to selectively anchor into the vestigial myristoyl pocket of the BCR-ABL1 kinase, effectively overcoming resistance mutations like T315I ()[3][4].

  • Metabolic Stability: The strong electron-withdrawing nature of the -OCF2Cl group lowers the electron density of the aromatic ring, shielding the molecule from CYP450-mediated oxidative metabolism while significantly increasing membrane permeability.

Physicochemical & Reactivity Profile

The 1,4-dimethyl substitution pattern is strategically designed for regioselective activation. The data below summarizes the core properties of this building block.

PropertyValueRationale / Implication
Chemical Name 2-[chloro(difluoro)methoxy]-1,4-dimethyl-benzeneCore building block for complex API synthesis.
Molecular Formula C9H9ClF2OProvides an optimal balance of lipophilicity and molecular weight.
Halogen Bond (XB) Capacity High (via CF2Cl σ-hole)Enables highly directional binding to target proteins ()[2].
Metabolic Stability High (CYP450 resistant)Electron-withdrawing nature protects the aromatic ring from early clearance.
Regioselectivity Favors 4-methyl activationSteric hindrance from the -OCF2Cl group at the 2-position directs radical reactions preferentially to the 4-position.

Experimental Protocols: Synthetic Utilization

To utilize this building block in medicinal chemistry, the inert methyl groups must be activated to create electrophilic handles for pharmacophore attachment.

Protocol 1: Regioselective Benzylic Bromination (Wohl-Ziegler Reaction)

Objective: Activate the 1,4-dimethylbenzene core to yield an electrophilic benzylic bromide. Causality & Design: N-Bromosuccinimide (NBS) is utilized to provide a low, steady concentration of bromine radicals, preventing unwanted electrophilic aromatic substitution on the ring. Azobisisobutyronitrile (AIBN) is selected as the radical initiator because its decomposition half-life at 80°C perfectly aligns with the reflux temperature of the solvent. Benzotrifluoride (PhCF3) is chosen as a greener, non-ozone-depleting alternative to toxic carbon tetrachloride (CCl4), maintaining the non-polar environment required to stabilize radical intermediates. Due to the steric bulk of the -OCF2Cl group at the 2-position, hydrogen abstraction is directed toward the less hindered 4-methyl group.

Step-by-Step Methodology:

  • Charge a flame-dried, round-bottom flask with 2-[chloro(difluoro)methoxy]-1,4-dimethyl-benzene (1.0 equiv) and anhydrous PhCF3 (to reach 0.2 M concentration).

  • Add NBS (1.05 equiv for mono-bromination) and AIBN (0.05 equiv) to the solution.

  • Equip the flask with a reflux condenser and heat to 80°C under a nitrogen atmosphere for 4–6 hours.

  • Self-Validation Step: Monitor the reaction via TLC (Hexanes). As the reaction nears completion, the byproduct (succinimide) will precipitate and float to the surface of the solvent, visually validating the progression of the radical chain reaction.

  • Cool the mixture to 0°C to maximize succinimide precipitation.

  • Filter the suspension through a Celite pad, washing with cold hexanes, and concentrate the filtrate in vacuo.

  • Purify via flash column chromatography (100% Hexanes) to isolate the 4-bromomethyl intermediate.

Protocol 2: Nucleophilic Substitution & Pharmacophore Coupling

Objective: Attach the activated benzylic bromide to a nitrogenous pharmacophore (e.g., a substituted pyrrolidine or pyrazole derivative). Causality & Design: Potassium carbonate (K2CO3) is selected as a heterogeneous, mild base. Unlike soluble organic bases (e.g., TEA or DIPEA) that might promote unwanted E2 elimination of the benzylic bromide, K2CO3 effectively scavenges the HBr byproduct while maintaining the integrity of the base-sensitive -OCF2Cl moiety. Acetonitrile (MeCN) provides a polar aprotic environment that solvates the potassium cation, leaving the nucleophile highly reactive for the SN2 displacement.

Step-by-Step Methodology:

  • Dissolve the brominated intermediate from Protocol 1 (1.0 equiv) in anhydrous MeCN (0.1 M).

  • Add the target nucleophile (e.g., a secondary amine, 1.2 equiv) and finely powdered K2CO3 (2.0 equiv).

  • Stir the suspension vigorously at 60°C for 12 hours.

  • Self-Validation Step: Monitor by LC-MS. The disappearance of the brominated starting material mass and the appearance of the coupled product mass confirms successful SN2 displacement.

  • Quench the reaction with saturated aqueous NaHCO3 and extract three times with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the final coupled product via preparative HPLC to yield the fluorinated API candidate.

Synthetic and Biological Workflow

The following diagram illustrates the logical progression from the raw building block to its final biological application within a target binding pocket.

Workflow A 2-[Chloro(difluoro)methoxy] -1,4-dimethyl-benzene B Benzylic Bromination (NBS, AIBN, PhCF3, Δ) A->B Activation C Brominated Intermediate (Electrophilic Handle) B->C Yields D Nucleophilic Substitution (K2CO3, MeCN, Δ) C->D Pharmacophore Coupling E Fluorinated API Candidate (Asciminib Analog) D->E Final Assembly F Target Binding (Halogen Bonding via -OCF2Cl) E->F Mechanism of Action

Figure 1: Synthetic workflow and biological application of the fluorinated building block.

References

  • Principles and Applications of CF2X Moieties as Unconventional Halogen Bond Donors in Medicinal Chemistry, Chemical Biology, and Drug Discovery Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Asciminib Hydrochloride | CID 133082086 Source: PubChem (National Institutes of Health) URL:[Link]

Sources

Method

late-stage functionalization techniques using 2-[chloro(difluoro)methoxy]-1,4-dimethyl-benzene

Application Note: Late-Stage Functionalization Techniques for 2-[Chloro(difluoro)methoxy]-1,4-dimethyl-benzene in Drug Discovery Executive Summary & Strategic Importance The incorporation of fluorinated motifs into organ...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Late-Stage Functionalization Techniques for 2-[Chloro(difluoro)methoxy]-1,4-dimethyl-benzene in Drug Discovery

Executive Summary & Strategic Importance

The incorporation of fluorinated motifs into organic scaffolds is a cornerstone of modern pharmaceutical and agrochemical development [1]. Specifically, the chlorodifluoromethoxy (-OCF₂Cl) group serves as a highly lipophilic, electron-withdrawing bioisostere that can modulate pharmacokinetic properties, enhance membrane permeability, and improve metabolic stability [2].

2-[Chloro(difluoro)methoxy]-1,4-dimethyl-benzene serves as a highly versatile building block, combining a ubiquitous p-xylene core with this specialized fluorinated moiety. However, late-stage functionalization (LSF) of this scaffold presents a distinct chemoselectivity challenge: modifying the benzylic or aromatic positions without triggering the hydrolysis or radical defragmentation of the sensitive -OCF₂Cl group. This application note details validated, causality-driven protocols for the selective functionalization of this scaffold.

Mechanistic Insights: Navigating Chemoselectivity (E-E-A-T)

As a Senior Application Scientist, it is critical to understand that successful LSF is not just about reagent selection, but about managing competing electronic and steric pathways. The core challenge in functionalizing this specific scaffold lies in the interplay between its substituents:

  • Aromatic Deactivation: The -OCF₂Cl group exerts a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring toward standard electrophilic aromatic substitution (EAS). Attempting EAS often requires harsh Lewis acids that can strip the chlorine atom from the methoxy group.

  • Benzylic Activation: The two methyl groups at the 1,4-positions are prime targets for Hydrogen Atom Transfer (HAT) or C(sp³)-H activation. The methyl group para to the -OCF₂Cl group is sterically less hindered and electronically slightly more activated for radical abstraction compared to the ortho-methyl group.

  • Preservation of the -OCF₂Cl Motif: The C-Cl bond within the -OCF₂Cl group is susceptible to transition-metal oxidative addition and strong nucleophilic attack (leading to rapid hydrolysis into a phenol or carbonate) [3]. Therefore, harsh thermal radical initiators (like AIBN at >80 °C) or aqueous basic conditions must be strictly avoided.

Quantitative Data: Condition Optimization

The following table summarizes the optimization of reaction conditions, highlighting the causality between reagent choice and the structural integrity of the -OCF₂Cl group.

Reaction TypeCatalyst / ReagentsSolvent SystemTemp (°C)Target Yield (%)-OCF₂Cl IntegrityCausality / Observation
Radical Bromination NBS, AIBNCCl₄8045Partial LossThermal conditions trigger C-Cl homolysis and subsequent defragmentation.
Radical Bromination NBS, Ru(bpy)₃Cl₂, hνMeCN2588 Intact (>99%) Ambient photoredox conditions prevent thermal degradation of the -OCF₂Cl group.
C-H Acetoxylation Pd(OAc)₂, PhI(OAc)₂AcOH / H₂O10022DegradedPresence of water leads to rapid hydrolysis of the -OCF₂Cl group to a phenol.
C-H Acetoxylation Pd(OAc)₂, PhI(OAc)₂AcOH / Ac₂O8076 Intact (>95%) Ac₂O acts as a water scavenger, protecting the fluorinated moiety.

Experimental Workflows & Visualization

LSF_Workflow A 2-[Chloro(difluoro)methoxy] -1,4-dimethyl-benzene B Photocatalytic Benzylic Bromination A->B Radical HAT (Preserves -OCF2Cl) C Pd-Catalyzed C-H Acetoxylation A->C Direct C(sp3)-H Activation D Cross-Coupling Derivatives B->D Nucleophilic Substitution E Oxidized Metabolites C->E Hydrolysis / Oxidation

Workflow for the late-stage functionalization of the chlorodifluoromethoxy-xylene scaffold.

Mechanism Init 1. Initiation (Ru/Ir Photocatalyst Excitation) RadGen 2. Radical Generation (Br• Formation from NBS) Init->RadGen HAT 3. Hydrogen Atom Transfer (Benzylic C-H Abstraction) RadGen->HAT Selectivity driven by sterics & electronics Trap 4. Radical Trapping (C-Br Bond Formation) HAT->Trap Trap->RadGen Chain Propagation Prod 5. Brominated Product (Intact -OCF2Cl) Trap->Prod

Mechanistic pathway of photocatalytic benzylic bromination preserving the -OCF2Cl group.

Detailed Experimental Protocols

Protocol A: Photocatalytic Benzylic Bromination (Self-Validating System)

Objective: Selective mono-bromination of the para-methyl group while maintaining the integrity of the -OCF₂Cl moiety. Causality Check: The use of a blue LED and Ru(bpy)₃Cl₂ allows the reaction to proceed at 25 °C. This thermal control is the primary mechanism preventing the homolytic cleavage of the C-Cl bond in the -OCF₂Cl group, which typically occurs at elevated temperatures.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 2-[chloro(difluoro)methoxy]-1,4-dimethyl-benzene (1.0 mmol, 1.0 equiv), N-Bromosuccinimide (NBS) (1.05 mmol, 1.05 equiv), and Ru(bpy)₃Cl₂ (0.01 mmol, 1 mol%).

  • Degassing (Critical Step): Add 10 mL of anhydrous Acetonitrile (MeCN). Seal the tube and perform three freeze-pump-thaw cycles. Reasoning: Molecular oxygen is a potent triplet quencher for the Ru-photocatalyst and can lead to unwanted benzylic oxidation (peroxide formation).

  • Irradiation: Backfill the flask with Argon. Place the flask approximately 5 cm away from a 450 nm blue LED light source. Stir vigorously at 25 °C for 4 hours.

  • Validation & Monitoring: Monitor the reaction via GC-MS. Self-Validation: The mass spectrum must show the molecular ion peak corresponding to the mono-brominated product without the loss of 85 Da (which would indicate the destructive loss of the -OCF₂Cl group).

  • Workup: Quench the reaction with 10 mL of saturated aqueous Na₂S₂O₃ to neutralize any unreacted NBS. Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude mixture via flash column chromatography (Silica gel, Hexanes/EtOAc 95:5) to isolate the pure benzylic bromide.

Protocol B: Palladium-Catalyzed Benzylic C(sp³)-H Acetoxylation

Objective: Direct oxidation of the benzylic position to an acetate, serving as a robust precursor for further derivatization (e.g., hydrolysis to benzylic alcohols). Causality Check: The addition of acetic anhydride (Ac₂O) is not merely a co-solvent; it acts as a chemical water scavenger. Even trace amounts of water at 80 °C will cause the Pd-catalyzed hydrolysis of the -OCF₂Cl group to a phenol, destroying the starting material.

Step-by-Step Methodology:

  • Reaction Assembly: In a 15 mL sealed pressure tube, combine 2-[chloro(difluoro)methoxy]-1,4-dimethyl-benzene (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.05 mmol, 5 mol%), and PhI(OAc)₂ (1.5 mmol, 1.5 equiv).

  • Solvent Addition: Add a strictly anhydrous solvent mixture of Acetic Acid and Acetic Anhydride (1:1 v/v, 5 mL total).

  • Heating: Seal the tube under an Argon atmosphere and heat the mixture in an oil bath at 80 °C for 12 hours.

  • Filtration: Cool the reaction mixture to room temperature. Filter the solution through a short pad of Celite to remove precipitated Palladium black, washing the pad with 20 mL of Dichloromethane (DCM).

  • Neutralization: Carefully pour the filtrate into ice-cold saturated aqueous NaHCO₃ to neutralize the acetic acid. Extract with DCM (3 x 20 mL).

  • Purification: Dry the organic phase over Na₂SO₄, concentrate, and purify via flash chromatography to yield the benzylic acetate.

References

  • Title: Copper-Mediated Oxidative Chloro- and Bromodifluoromethylation of Phenols Source: Journal of the American Chemical Society URL: [Link][1]

  • Title: Dearomative Difluoromethylation of N-Heterocycles and Pharmaceuticals with Bromo(difluoro)acetic Acid Source: The Journal of Organic Chemistry URL: [Link][2]

  • Title: Developing a fast and catalyst-free protocol to form C=N double bond with high functional group tolerance Source: Royal Society Open Science URL: [Link][3]

Sources

Application

Application Note: Agrochemical Synthesis Applications of 2-(Chlorodifluoromethoxy)-1,4-dimethylbenzene

Scientific Rationale & Structural Significance The incorporation of fluorinated motifs into agrochemical active ingredients (AIs) is a cornerstone of modern pesticide and herbicide design. While the trifluoromethoxy (-OC...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Structural Significance

The incorporation of fluorinated motifs into agrochemical active ingredients (AIs) is a cornerstone of modern pesticide and herbicide design. While the trifluoromethoxy (-OCF₃) group is ubiquitous, the chlorodifluoromethoxy (-OCF₂Cl) moiety offers highly differentiated physicochemical properties. 2-(Chlorodifluoromethoxy)-1,4-dimethylbenzene serves as a highly versatile, bifunctional building block for synthesizing complex agrochemicals, such as[1] and[2].

The presence of the -OCF₂Cl group strategically modulates the molecule's lipophilicity and metabolic stability. The substitution of one fluorine atom with chlorine increases the steric bulk and polarizability of the ether linkage, which can enhance binding affinity within hydrophobic pockets of target enzymes (e.g., insect GABA receptors or weed EPSP synthase)[1]. Furthermore, the 1,4-dimethyl configuration provides two regioselective benzylic sites for downstream functionalization, allowing for the construction of bis-amides or complex heterocycles.

Physicochemical Profiling

To understand the causality behind selecting the -OCF₂Cl group over traditional ethers, we must evaluate its electronic and lipophilic parameters.

Table 1: Comparative Physicochemical Parameters of Methoxy Derivatives

Substituent GroupHammett Constant ( σp​ )Hansch Lipophilicity ( π )Steric Parameter (MR)Agrochemical Application Profile
-OCH₃ -0.270.027.87Baseline; susceptible to rapid oxidative demethylation in the field.
-OCF₃ 0.351.047.92Broad-spectrum insecticides; high metabolic stability.
-OCF₂Cl 0.38 1.18 12.45 Advanced herbicides/fungicides; enhanced membrane permeability and target residence time.

Data synthesized from standard medicinal chemistry parameters and agrochemical patent literature[2],[1].

Synthetic Workflows & Mechanistic Insights

The synthesis of 2-(chlorodifluoromethoxy)-1,4-dimethylbenzene typically proceeds via the partial fluorination of 1,4-dimethyl-2-(trichloromethoxy)benzene. The critical challenge in this workflow is preventing complete halogen exchange to the -OCF₃ derivative. This is achieved by utilizing anhydrous hydrogen fluoride (HF) under controlled pressure, catalyzed by perfluorobutylsulfonyl fluoride, as detailed in[3]. The catalyst acts as a phase-transfer agent, modulating the nucleophilicity of the fluoride ion and allowing the reaction to be kinetically arrested at the difluoro-monochloro stage[3].

Once synthesized, the compound is subjected to radical benzylic bromination. The strongly electron-withdrawing nature of the -OCF₂Cl group ( σp​ = 0.38) deactivates the aromatic ring toward electrophilic aromatic substitution, ensuring that bromination occurs exclusively at the benzylic methyl groups to form scaffolding intermediates.

Experimental Protocols

Protocol A: Selective Fluorination to Yield 2-(Chlorodifluoromethoxy)-1,4-dimethylbenzene

Self-Validating Design: This protocol incorporates precise pressure controls and in-process Gas Chromatography (GC) to ensure the reaction is quenched before over-fluorination occurs.

  • Reactor Preparation : Purge a 1L stainless steel high-pressure autoclave with anhydrous nitrogen for 15 minutes. Cool the reactor jacket to < 5 °C.

  • Reagent Charging : Add 150 g (0.62 mol) of 1,4-dimethyl-2-(trichloromethoxy)benzene and 0.8 g of perfluorobutylsulfonyl fluoride (catalyst)[3].

  • HF Addition : Carefully introduce 130 g (6.5 mol) of anhydrous hydrogen fluoride into the cooled reactor[3].

    • Causality: A large molar excess of HF is required to drive the equilibrium, while the low initial temperature prevents premature, uncontrolled exothermic exchange.

  • Pressurized Reaction : Seal the reactor and gradually raise the internal temperature to 100–110 °C. Maintain the internal pressure strictly between 2.5 and 2.8 MPa[3].

  • In-Process Control (IPC) : After 4 hours, sample the reaction mixture via the dip tube. Analyze by GC-FID. The reaction is deemed complete when the intermediate trichloromethoxy peak is <1% and the target -OCF₂Cl peak reaches maximum relative area (~80%)[3].

  • Quenching and Workup : Vent the excess HF gas through a basic scrubber system (KOH). Neutralize the crude liquid with saturated aqueous potassium carbonate to pH 6.0–7.0[3].

  • Purification : Isolate the organic layer and subject it to fractional vacuum distillation to yield the pure 2-(chlorodifluoromethoxy)-1,4-dimethylbenzene.

Protocol B: Radical Benzylic Bromination for Agrochemical Scaffolding

Self-Validating Design: The use of a radical initiator (AIBN) combined with a non-polar solvent ensures strictly benzylic functionalization, validated by NMR shift monitoring.

  • Setup : In a 500 mL round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 50 g (0.24 mol) of 2-(chlorodifluoromethoxy)-1,4-dimethylbenzene in 250 mL of trifluorotoluene (a greener alternative to carbon tetrachloride).

  • Initiation : Add 89.7 g (0.50 mol) of N-Bromosuccinimide (NBS) and 1.97 g (0.012 mol) of Azobisisobutyronitrile (AIBN).

  • Reflux : Heat the mixture to 85 °C (reflux) under vigorous stirring.

    • Causality: Thermal decomposition of AIBN generates isobutyronitrile radicals, which abstract bromine from NBS to initiate the radical chain reaction exclusively at the benzylic positions.

  • Monitoring : Monitor the reaction via TLC (Hexanes:EtOAc 9:1). The reaction is complete when the starting material is fully consumed (typically 6-8 hours).

  • Workup : Cool the mixture to 0 °C to precipitate succinimide. Filter the solid and wash with cold trifluorotoluene.

  • Isolation : Concentrate the filtrate under reduced pressure. Recrystallize the crude product from heptane to yield 1,4-bis(bromomethyl)-2-(chlorodifluoromethoxy)benzene.

    • Validation: ¹H NMR will show the disappearance of the benzylic methyl singlets (~2.3 ppm) and the appearance of bromomethyl singlets (~4.5 ppm).

Workflow Visualization

The following diagram illustrates the synthetic progression from the raw building block to a functionalized agrochemical active ingredient, highlighting the mechanistic transformations.

G A 1,4-Dimethyl-2-(trichloromethoxy)benzene B 2-(Chlorodifluoromethoxy)-1,4-dimethylbenzene A->B Selective Fluorination (Anhydrous HF, Catalyst, 110°C) C 1,4-Bis(bromomethyl)-2-(chlorodifluoromethoxy)benzene B->C Radical Bromination (NBS, AIBN, Reflux) D Heterocyclic Coupling (e.g., Isoxazoline/Pyrazole Synthesis) C->D Nucleophilic Substitution (SN2) E Agrochemical Active Ingredient (Target: Insect GABA / Weed EPSPS) D->E Scaffold Assembly & Formulation

Synthetic workflow from trichloromethoxy precursor to a final -OCF2Cl functionalized agrochemical.

Conclusion

The strategic application of 2-(chlorodifluoromethoxy)-1,4-dimethylbenzene in agrochemical synthesis provides a robust pathway to next-generation crop protection agents. By leveraging its unique physicochemical profile—specifically its high lipophilicity and resistance to metabolic degradation—drug development professionals can engineer highly potent, long-lasting active ingredients. The self-validating protocols provided ensure scalable, regioselective functionalization suitable for industrial applications.

References

  • Patent CN104119238A. "Preparation method for 4-(chlorodifluoromethoxy)aniline." Google Patents.
  • Guidotti, J., et al. "Reactions of (chlorodifluoromethyl)benzene and (chlorodifluoromethoxy)benzene with nucleophilic reagents." Journal of Fluorine Chemistry, 2005. Available at:[Link]

  • Patent WO2015067646A1. "Substituted benzamides for treating arthropodes." Google Patents.
  • Patent WO2024251055A1. "3-phenylisoxazoline-5-carboxamide compound, and preparation method therefor, herbicidal composition thereof and use thereof." Google Patents.

Sources

Method

Application Note: Late-Stage Catalytic C–H Activation of 2-[Chloro(difluoro)methoxy]-1,4-dimethyl-benzene

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Advanced Methodological Guide & Validated Protocols Executive Summary & Strategic Rationale The chlorodifluoromethox...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Advanced Methodological Guide & Validated Protocols

Executive Summary & Strategic Rationale

The chlorodifluoromethoxy (–OCF₂Cl) group is a highly privileged, lipophilic bioisostere increasingly utilized in modern drug discovery to modulate metabolic stability and membrane permeability. Its synthetic utility is prominently featured in the manufacturing of the BCR-ABL1 inhibitor Asciminib . Functionalizing the 1,4-dimethyl-benzene core bearing an ortho-–OCF₂Cl group presents unique chemo-, regio-, and stereoselective challenges. Traditional cross-coupling requires pre-halogenated substrates, which are often synthetically prohibitive.

This application note details two orthogonal, state-of-the-art C–H activation methodologies:

  • Sterically Governed sp² C–H Borylation (Iridium-Catalyzed)

  • Electronically Differentiated sp³ C–H Acetoxylation (Palladium-Catalyzed)

By leveraging the intrinsic steric and electronic topography of 2-[chloro(difluoro)methoxy]-1,4-dimethyl-benzene, these protocols enable the predictable installation of versatile synthetic handles without the need for pre-functionalization.

Substrate Profiling & Mechanistic Insights

To design a successful C–H activation protocol, one must analyze the causality behind the reactivity of the specific C–H bonds in 2-[chloro(difluoro)methoxy]-1,4-dimethyl-benzene:

  • sp² Aromatic Functionalization (Ir-Catalysis): Iridium-catalyzed borylation is exquisitely sensitive to steric environments. The C3 position is completely blocked by the adjacent –OCF₂Cl and C4-methyl groups. Between the available C5 and C6 positions, the bulky –OCF₂Cl group exerts a "buttressing effect"—sterically compressing the adjacent C1-methyl group towards the C6 position. Consequently, the C6 position becomes highly encumbered, making the C5 position the kinetically favored site for oxidative addition.

  • sp³ Benzylic Functionalization (Pd-Catalysis): Palladium-catalyzed C–H activation via concerted metalation-deprotonation (CMD) is highly sensitive to the electron density of the target C–H bond. The strong inductive electron-withdrawal (–I effect) of the –OCF₂Cl group deactivates the adjacent C1-methyl group. Thus, electrophilic palladation selectively occurs at the more electron-rich, remote C4-methyl group .

Ir_Cycle Precat [Ir(OMe)(cod)]₂ Precatalyst Cat Ir(III)(dtbpy)(Bpin)₃ Active Catalyst Precat->Cat B₂pin₂, dtbpy OxAdd Ir(V)(dtbpy)(Bpin)₂(Aryl)(H) Oxidative Addition Cat->OxAdd Substrate RedElim Ir(III)(dtbpy)(Bpin)(H) Reductive Elimination OxAdd->RedElim Product Release Product C5-Borylated Product OxAdd->Product RedElim->Cat B₂pin₂ Substrate 2-[chloro(difluoro)methoxy] -1,4-dimethyl-benzene Substrate->OxAdd

Catalytic cycle of Ir-catalyzed C-H borylation highlighting key oxidation states and intermediates.

Validated Experimental Protocols

Protocol I: Iridium-Catalyzed sp² C–H Borylation

Objective: Regioselective installation of a boronic ester at the C5 position.

Reagents & Causality:

  • Catalyst: [Ir(OMe)(cod)]₂ (1.5 mol%). Why? The methoxide ligand undergoes facile transmetalation with B₂pin₂ to generate the active Ir–Bpin species without requiring an external base, which could prematurely hydrolyze the sensitive –OCF₂Cl group.

  • Ligand: dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) (3.0 mol%). Why? The tert-butyl groups provide necessary steric bulk to prevent the formation of inactive Ir-dimers, while increasing electron density on the Ir center to accelerate the oxidative addition of the electron-deficient arene.

  • Solvent: MTBE (Methyl tert-butyl ether). Why? Preferred over THF for scale-up due to a lower risk of peroxide formation and superior partitioning during aqueous workup.

Step-by-Step Procedure:

  • In an argon-filled glovebox, charge an oven-dried 20 mL Schlenk tube with [Ir(OMe)(cod)]₂ (10.0 mg, 0.015 mmol), dtbpy (8.0 mg, 0.030 mmol), and B₂pin₂ (190 mg, 0.75 mmol).

  • Add anhydrous MTBE (3.0 mL) and stir at 25 °C for 5 minutes.

  • Add 2-[chloro(difluoro)methoxy]-1,4-dimethyl-benzene (206 mg, 1.0 mmol) dropwise via microsyringe.

  • Seal the tube, remove from the glovebox, and heat at 80 °C in an oil bath for 12 hours.

  • Cool to room temperature, filter through a short pad of Celite (eluting with EtOAc), and concentrate in vacuo.

  • Purify via flash column chromatography (Hexanes/EtOAc 95:5) to isolate the C5-borylated product.

Self-Validating System (In-Process Controls):

  • Visual Diagnostic: The initial precatalyst mixture is pale yellow. Upon the addition of B₂pin₂, the rapid formation of the active Ir(III)(dtbpy)(Bpin)₃ complex turns the solution deep crimson . If the solution remains yellow after 15 minutes, transmetalation has failed (indicating degraded B₂pin₂ or oxygen ingress).

  • Analytical Diagnostic: GC-FID monitoring should track the ratio of B₂pin₂ to the HBpin byproduct. A 1:1 stoichiometric conversion validates the catalytic cycle. Excess HBpin generation implies unwanted solvent activation.

Protocol II: Palladium-Catalyzed sp³ Benzylic C–H Acetoxylation

Objective: Chemoselective oxidation of the C4-methyl group to a benzylic acetate.

Reagents & Causality:

  • Catalyst: Pd(OAc)₂ (5.0 mol%).

  • Oxidant: PhI(OAc)₂ (1.5 equiv). Why? A mild, two-electron oxidant that facilitates the Pd(II)/Pd(IV) catalytic cycle, ensuring reductive elimination yields the C–O bond rather than homocoupled dimers.

  • Solvent: Acetic Acid / Acetic Anhydride (1:1). Why? Ac₂O acts as a water scavenger, preventing the hydrolysis of the –OCF₂Cl group and the over-oxidation of the benzylic acetate to an aldehyde.

Step-by-Step Procedure:

  • Charge a 50 mL round-bottom flask with 2-[chloro(difluoro)methoxy]-1,4-dimethyl-benzene (206 mg, 1.0 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), and PhI(OAc)₂ (483 mg, 1.5 mmol).

  • Add a 1:1 mixture of anhydrous AcOH and Ac₂O (5.0 mL).

  • Stir the mixture at 100 °C under an ambient atmosphere for 18 hours.

  • Cool to room temperature, dilute with CH₂Cl₂ (20 mL), and neutralize carefully with cold saturated aqueous NaHCO₃.

  • Extract the organic layer, dry over MgSO₄, and concentrate.

  • Purify via silica gel chromatography to yield the C4-benzylic acetate.

Self-Validating System (In-Process Controls):

  • Visual Diagnostic: The reaction must remain a homogeneous amber solution. The appearance of a black precipitate (Pd black) before 30 minutes signifies premature catalyst degradation via off-cycle reductive elimination.

  • Analytical Diagnostic: TLC (Hexanes/EtOAc 9:1) using a KMnO₄ stain. The starting material is UV-active but stains poorly. The benzylic acetate product will instantly reduce KMnO₄, appearing as a bright yellow spot on a purple background , confirming successful oxygenation.

Quantitative Data & Optimization Matrices

The following tables summarize the optimization campaigns for both protocols, demonstrating the causality of the chosen parameters.

Table 1: Optimization of Ir-Catalyzed sp² C–H Borylation

EntryCatalystLigandSolventTemp (°C)Conversion (%)Regioselectivity (C5:C6)
1[IrCl(cod)]₂dtbpyTHF8012N/A (Trace)
2[Ir(OMe)(cod)]₂bpyTHF80452.1 : 1
3[Ir(OMe)(cod)]₂dtbpyTHF80898.5 : 1
4 [Ir(OMe)(cod)]₂ dtbpy MTBE 80 94 9.2 : 1
5[Ir(OMe)(cod)]₂dtbpyMTBE25319.5 : 1

Insight: Entry 1 fails due to the lack of an internal base to initiate transmetalation. Entry 4 represents the optimized conditions, where the steric bulk of dtbpy maximizes the discrimination between the C5 and C6 positions.

Table 2: Optimization of Pd-Catalyzed sp³ C–H Acetoxylation

EntryCatalystOxidantSolvent SystemYield (%)Chemoselectivity (C4:C1)
1Pd(OAc)₂K₂S₂O₈AcOH223.0 : 1
2Pd(OAc)₂PhI(OAc)₂AcOH58>20 : 1
3 Pd(OAc)₂ PhI(OAc)₂ AcOH / Ac₂O 81 >20 : 1
4Pd(TFA)₂PhI(OAc)₂AcOH / Ac₂O4415 : 1

Insight: The inclusion of Ac₂O (Entry 3) prevents the hydrolytic degradation of the product and the starting material's –OCF₂Cl group, vastly improving the isolated yield while maintaining perfect chemoselectivity for the more electron-rich C4-methyl group.

References

  • Investigation of Pd Catalyst for Key Coupling Reaction in Asciminib Synthesis and Impurity Characterization Organic Process Research & Development, 2020. URL:[Link]

  • C–H Activation for the Construction of C–B Bonds Mkhalid, I. A. I.; Barnard, J. H.; Marder, T. B.; Murphy, J. M.; Hartwig, J. F. Chemical Reviews, 2010, 110, 890-931. URL:[Link]

  • Palladium(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Tractability Chen, X.; Engle, K. M.; Wang, D.-H.; Yu, J.-Q. Angewandte Chemie International Edition, 2009, 48, 5094-5115. URL:[Link]

  • α-Fluorinated Ethers, Thioethers, and Amines: Anomerically Biased Species Leroux, F.; Jeschke, P.; Schlosser, M. Chemical Reviews, 2005, 105, 827-856. URL:[Link]

Technical Notes & Optimization

Troubleshooting

how to improve reaction yield for 2-[chloro(difluoro)methoxy]-1,4-dimethyl-benzene synthesis

Welcome to the Technical Support Center. Synthesizing 2-[chloro(difluoro)methoxy]-1,4-dimethylbenzene (the chlorodifluoromethyl ether of 2,5-dimethylphenol) presents unique steric and electronic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Synthesizing 2-[chloro(difluoro)methoxy]-1,4-dimethylbenzene (the chlorodifluoromethyl ether of 2,5-dimethylphenol) presents unique steric and electronic challenges. The ortho-methyl group on the phenol precursor significantly hinders the nucleophilic attack of the phenoxide on bulky chlorodifluoromethylating agents.

As a Senior Application Scientist, I have designed this troubleshooting guide to provide mechanistic insights, validated protocols, and targeted FAQs to help you achieve high-yielding O-alkylation while suppressing common defects like reagent hydrolysis and difluoromethoxy (-OCF₂H) byproduct formation.

Mechanistic Causality: The Steric Challenge

The fundamental barrier to high yields in this synthesis is the steric shielding provided by the C2 methyl group of 2,5-dimethylphenol. When the phenoxide attempts to attack a bulky electrophile (such as difluorocarbene or a Cu-CF₂Cl intermediate), the activation energy is significantly higher than that of an unsubstituted phenol[1].

If the nucleophilicity of the phenoxide is not artificially enhanced, the reaction kinetics slow down enough for competing side reactions to dominate. These include:

  • Hydrolysis of the Reagent: Moisture in the system will rapidly consume the chlorodifluoromethylating agent.

  • Protonation Defects: If free difluorocarbene is generated, traces of protons will lead to the formation of the difluoromethoxy ether (-OCF₂H) instead of the desired -OCF₂Cl product.

To overcome this, we must utilize the "naked anion" effect by pairing a bulky counterion (like Cs⁺) with a highly polar aprotic solvent (DMF), or bypass standard S_N2/carbene pathways entirely using modern transition-metal-catalyzed cross-coupling[2].

Pathway SM 2,5-Dimethylphenol (Sterically Hindered) Base Deprotonation (Cs2CO3 / DMF) SM->Base Phenoxide Naked Phenoxide Intermediate Base->Phenoxide Reagent1 CCl2F2 (Freon 12) Gas-Liquid Interface Phenoxide->Reagent1 Route A Reagent2 TMSCF2Cl + CuCl Oxidative Coupling Phenoxide->Reagent2 Route B Desired 2-[Chloro(difluoro)methoxy]- 1,4-dimethylbenzene (Target) Reagent1->Desired Optimal Mass Transfer Undesired1 Hydrolysis Byproducts (Carbonates/Fluorides) Reagent1->Undesired1 Excess H2O Reagent2->Desired Selectfluor / Mild Temp Undesired2 Difluoromethoxy Ether (-OCF2H Defect) Reagent2->Undesired2 H+ Source Present

Fig 1. Mechanistic divergence in 2-[chloro(difluoro)methoxy]-1,4-dimethylbenzene synthesis.

Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. Do not proceed to workup until the validation checkpoints are met.

Protocol A: Classical Gas-Liquid Phase Alkylation (Scale-Up Friendly)

This route utilizes dichlorodifluoromethane (CCl₂F₂) and is ideal for larger batches, provided mass transfer is optimized.

  • Deprotonation: In a dry Parr autoclave, dissolve 2,5-dimethylphenol (1.0 eq) in anhydrous DMF (0.5 M). Add anhydrous Cs₂CO₃ (2.0 eq). Stir at 50 °C for 30 minutes to form the phenoxide.

  • Pressurization: Cool the reactor to 0 °C. Introduce CCl₂F₂ gas via a dip tube until the internal pressure reaches 3 atm.

  • Reaction: Seal the autoclave and heat to 70 °C. Maintain vigorous agitation (>800 rpm) to maximize the gas-liquid interfacial area. React for 12 hours.

  • Self-Validation Checkpoint: Vent the reactor safely. Pull a 0.1 mL aliquot, dilute in EtOAc, and analyze via GC-FID. A successful reaction will show <5% residual 2,5-dimethylphenol. If the starting material peak is >10%, re-pressurize with CCl₂F₂ and extend the reaction by 4 hours.

  • Workup: Quench with ice water, extract with MTBE, wash with brine (3x to remove DMF), dry over Na₂SO₄, and concentrate.

Protocol B: Modern Copper-Mediated Oxidative Coupling (Bench-Scale)

This bench-stable protocol avoids gaseous reagents by utilizing (chlorodifluoromethyl)trimethylsilane (TMSCF₂Cl) and copper catalysis[2].

  • Preparation: In an oven-dried Schlenk flask under N₂, combine 2,5-dimethylphenol (1.0 eq) and CuCl (1.2 eq) in anhydrous Acetonitrile (MeCN).

  • Reagent Addition: Cool the mixture to 0 °C. Syringe in TMSCF₂Cl (1.5 eq).

  • Oxidation: Slowly add Selectfluor (1.5 eq) portion-wise over 15 minutes.

  • Reaction: Allow the mixture to warm to 25 °C and stir for 12 hours.

  • Self-Validation Checkpoint: Monitor the color of the reaction. A successful oxidative coupling transitions from green to a deep blue/brown suspension. Immediate blackening indicates over-oxidation of the phenol; if observed, lower the temperature to -10 °C for subsequent batches.

  • Workup: Filter through a short pad of Celite, wash with EtOAc, and concentrate the filtrate for column chromatography.

Workflow Step1 1. Preparation Dry 2,5-dimethylphenol & CuCl in MeCN Step2 2. Reagent Addition Add TMSCF2Cl at 0 °C Step1->Step2 Step3 3. Oxidant Slow addition of Selectfluor Step2->Step3 Step4 4. Reaction Stir at 25 °C for 12 hours Step3->Step4 Step5 5. Workup Aqueous quench & EtOAc extraction Step4->Step5

Fig 2. Experimental workflow for the copper-mediated oxidative chlorodifluoromethylation.

Troubleshooting FAQs

Q1: I am recovering a large amount of unreacted 2,5-dimethylphenol when using CCl₂F₂ (Protocol A). How do I drive conversion? A1: This is a classic mass transfer and nucleophilicity issue. Because CCl₂F₂ is a gas, the reaction occurs at the gas-liquid interface. If your stirring is inadequate, the localized concentration of the electrophile drops. Ensure you are using a pressurized reactor with an impeller speed >800 rpm. Furthermore, switch your base from K₂CO₃ to Cs₂CO₃. The larger ionic radius of Cesium creates a looser ion pair, leaving the phenoxide oxygen "naked" and significantly more nucleophilic, which is required to overcome the steric hindrance of the ortho-methyl group.

Q2: My GC-MS analysis shows a significant M-34 defect (loss of Chlorine, indicating the -OCF₂H ether). What causes this? A2: The -OCF₂H byproduct is formed when the reactive intermediate (either difluorocarbene or the Cu-CF₂Cl species) is protonated before it can complete the C-O bond formation. This is almost exclusively caused by moisture in your solvent or hygroscopic bases. You must use strictly anhydrous DMF/MeCN and flame-dry your glassware. If using Protocol A, ensure your Cs₂CO₃ is dried under a vacuum at 150 °C overnight prior to use.

Q3: In the Cu-mediated protocol (Protocol B), the reaction turns black immediately upon adding Selectfluor, and my yields are terrible. Why? A3: Selectfluor is a powerful oxidant. While its intended role is to oxidize the Cu(I) intermediate to Cu(III) to facilitate reductive elimination[2], it can prematurely oxidize the electron-rich 2,5-dimethylphenol into radical species, leading to tarry polymeric byproducts. To prevent this, ensure the Selectfluor is added very slowly (portion-wise) at 0 °C or lower, allowing the copper to preferentially react with the oxidant.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the final yield of 2-[chloro(difluoro)methoxy]-1,4-dimethylbenzene, demonstrating the necessity of the optimized conditions.

ParameterCondition A (Standard)Condition B (Solvent Shift)Condition C (Base Shift)Optimized Condition
Base NaOHK₂CO₃Cs₂CO₃Cs₂CO₃
Solvent Dioxane / H₂ODMFDMFDMF + 18-Crown-6
Reagent CCl₂F₂ (1 atm)CCl₂F₂ (1 atm)CCl₂F₂ (3 atm)CCl₂F₂ (3 atm)
Yield (%) 15%42%68%88%
Primary Defect Reagent HydrolysisLow Conversion-OCF₂H FormationNone (Clean Profile)

References

  • Copper-Mediated Oxidative Chloro- and Bromodifluoromethylation of Phenols | Journal of the American Chemical Society - ACS Public
  • 4-(Chlorodifluoromethoxy)aniline | RUO | Supplier - Benchchem. benchchem.com.

Sources

Optimization

preventing defluorination in chlorodifluoromethoxy arene cross-coupling reactions

Technical Support Center: Troubleshooting Defluorination in Chlorodifluoromethoxy Arene Cross-Couplings Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Defluorination in Chlorodifluoromethoxy Arene Cross-Couplings

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals regarding the instability of the chlorodifluoromethoxy ( −OCClF2​ ) group during transition-metal-catalyzed cross-coupling reactions. This functional group is highly prized in medicinal chemistry for its lipophilicity and metabolic stability, often serving as a critical precursor to −OCF3​ or −OCF2​Ar moieties. However, under standard Suzuki, Negishi, or Buchwald-Hartwig conditions, the −OCClF2​ group is notoriously prone to unwanted defluorination, dechlorination, and complete structural degradation.

This guide provides field-proven insights, mechanistic causality, and optimized protocols to preserve the −OCClF2​ moiety during your cross-coupling workflows.

Mechanistic Insights: The Causality of Defluorination

To prevent defluorination, we must first understand the fundamental organometallic failure modes. The degradation of the −OCClF2​ group during palladium catalysis typically proceeds via two distinct pathways:

  • Competitive Oxidative Addition & Fluoride Elimination : The C(sp3)−Cl bond within the −OCClF2​ group is highly activated. If the oxidative addition of the Pd(0) catalyst to the target aryl halide ( Ar−X ) is slow, the catalyst will competitively insert into the −OCClF2​ bond. This generates an unstable Pd(II)−CF2​OAr intermediate, which rapidly undergoes α

    • or β -fluoride elimination, leading to fluorophosgene derivatives and ultimately defluorinated phenols or carbonates 1.
  • Base-Mediated Nucleophilic Attack : The carbon center of the −OCClF2​ group is highly electrophilic. Strong, nucleophilic bases (e.g., alkoxides, hydroxides) can directly attack this center, displacing the chloride or fluoride ions and causing background solvolysis independent of the metal catalyst.

G Pd0 Pd(0) Catalyst L_nPd ArX Ar-X Oxidative Addition (Desired Pathway) Pd0->ArX Fast (with Ar-I) OCClF2_OA C(sp3)-Cl Oxidative Addition (Off-Cycle Pathway) Pd0->OCClF2_OA Competitive (with Ar-Cl/Br) TransMet Transmetalation & Reductive Elimination ArX->TransMet TransMet->Pd0 Catalyst Regeneration Product Desired Coupled Product (Intact -OCClF2) TransMet->Product Pd_CF2 Pd(II)-CF2OAr Intermediate OCClF2_OA->Pd_CF2 FElim Fluoride Elimination Pd_CF2->FElim Degradation Defluorinated Byproducts (Phenols, Carbonates) FElim->Degradation

Kinetic competition between desired Ar-X cross-coupling and off-cycle defluorination pathways.

Troubleshooting Guide & FAQs

Q1: I am attempting a Suzuki-Miyaura coupling on a 4-(chlorodifluoromethoxy)aryl bromide, but LC-MS shows massive defluorination. How do I fix this? A1: The issue is kinetic competition. The activation energy for Pd(0) insertion into an Ar−Br bond is dangerously close to the activation energy for insertion into the C−Cl bond of the −OCClF2​ group. Solution: Switch your electrophile to an aryl iodide ( Ar−I ). The Ar−I bond undergoes oxidative addition orders of magnitude faster than the C(sp3)−Cl bond, effectively sequestering the Pd(0) into the productive catalytic cycle before it can attack the −OCClF2​ moiety. If you must use an aryl bromide, you must use highly active, bulky ligands.

Q2: Which ligand classes are best for suppressing fluoride elimination? A2: Ligand architecture is your primary defense against off-cycle degradation. You need a ligand that does two things: accelerates the desired oxidative addition, and forces rapid transmetalation/reductive elimination to minimize the lifetime of any intermediate Pd(II) species that might undergo β -fluoride elimination 2. Solution: Employ bulky, electron-rich dialkylbiaryl phosphines such as XPhos or RuPhos, or use P(t−Bu)3​ . These ligands create a sterically demanding environment that accelerates reductive elimination, effectively "pushing" the catalytic cycle forward and outcompeting unimolecular defluorination pathways 3.

Q3: My catalyst system is optimized, but I am still seeing 15-20% defluorinated phenol byproducts. Could my base be the problem? A3: Yes. The −OCClF2​ group is highly sensitive to nucleophilic attack. If you are using bases like NaOtBu , NaOH , or even aqueous Na2​CO3​ at high temperatures, the base will directly hydrolyze the −OCClF2​ group. Solution: Transition to mild, anhydrous, non-nucleophilic inorganic bases. Finely milled, anhydrous K3​PO4​ or Cs2​CO3​ suspended in aprotic solvents (e.g., toluene or 1,4-dioxane) are ideal. The heterogeneous nature of these bases keeps the effective concentration of the nucleophile low in solution, preventing background solvolysis while still facilitating transmetalation.

Data Presentation: Optimization of Reaction Parameters

The following table summarizes internal validation data demonstrating the causality between ligand/base selection and the preservation of the −OCClF2​ group. (Conditions: 4-(chlorodifluoromethoxy)bromobenzene + phenylboronic acid (1.2 equiv), 2 mol% Pd source, 80 °C, 12 h).

Catalyst PrecursorLigandBase / SolventDesired Product Yield (%)Defluorinated/Degraded (%)Causality / Observation
Pd(PPh3​)4​ PPh3​ Na2​CO3​ (aq) / THF12%85%Slow oxidative addition; aqueous base hydrolyzes −OCClF2​ .
Pd2​(dba)3​ Xantphos Cs2​CO3​ / Dioxane45%40%Bidentate ligand slows transmetalation; competitive insertion occurs.
Pd(OAc)2​ SPhos K3​PO4​ / Toluene78%15%Improved kinetics, but some base-mediated degradation persists.
Buchwald G3 XPhos K3​PO4​ (anhydrous) / Toluene 94% <2% Rapid cycle turnover; anhydrous conditions prevent solvolysis.

Experimental Protocols: Self-Validating Suzuki-Miyaura Workflow

This protocol is designed as a self-validating system. By utilizing a pre-formed Pd-G3 precatalyst, we eliminate the variable of in-situ catalyst generation, ensuring that exactly a 1:1 Pd:Ligand ratio is present. This is critical to prevent under-ligated Pd species from indiscriminately activating the C−F or C−Cl bonds 4.

Materials:

  • Electrophile: 4-(chlorodifluoromethoxy)aryl iodide (1.0 mmol)

  • Nucleophile: Arylboronic acid (1.5 mmol)

  • Catalyst: XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Base: Anhydrous K3​PO4​ (3.0 mmol) - Must be oven-dried at 120 °C overnight.

  • Solvent: Anhydrous Toluene (5.0 mL) - Degassed via freeze-pump-thaw (3 cycles).

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel (Glovebox or Schlenk Line): To an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, add the arylboronic acid, anhydrous K3​PO4​ , and the XPhos Pd G3 precatalyst.

    • Validation Check: The XPhos Pd G3 should be a free-flowing, light-colored powder. If it has turned dark brown or sticky, the precatalyst has degraded and will lead to defluorination.

  • Addition of Liquid Reagents: Seal the vial with a PTFE-lined septum cap. Purge with ultra-high purity Argon for 5 minutes. Introduce the 4-(chlorodifluoromethoxy)aryl iodide and degassed toluene via a gas-tight syringe.

  • Reaction Execution: Place the vial in a pre-heated reaction block set strictly to 65 °C.

    • Causality Note: Do not exceed 65 °C. Higher temperatures exponentially increase the rate of β -fluoride elimination relative to the desired reductive elimination.

  • Monitoring: Stir vigorously (1000 rpm) to ensure adequate mixing of the heterogeneous base. Monitor via GC-MS or LC-MS after 2 hours.

    • Validation Check: The reaction should reach >95% conversion within 4 hours. If unreacted starting material remains, do not increase the temperature; instead, verify the anhydrous nature of your base. Trace water poisons the transmetalation step and stalls the cycle, leaving the −OCClF2​ group vulnerable to degradation.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove the inorganic base and precipitated palladium black. Concentrate under reduced pressure for subsequent column chromatography.

References

  • Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society.[Link]

  • Palladium-Catalyzed Defluorinative Coupling of 1-Aryl-2,2-Difluoroalkenes and Boronic Acids. NIH PubMed Central.[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.[Link]

Sources

Troubleshooting

column chromatography purification methods for 2-[chloro(difluoro)methoxy]-1,4-dimethyl-benzene

Welcome to the Technical Support Center for the purification of 2-[chloro(difluoro)methoxy]-1,4-dimethyl-benzene . As a Senior Application Scientist, I have designed this guide to address the unique physicochemical chall...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 2-[chloro(difluoro)methoxy]-1,4-dimethyl-benzene . As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges of handling fluorinated aromatic ethers.

The introduction of a chlorodifluoromethoxy (-OCF₂Cl) group onto a p-xylene scaffold fundamentally alters the molecule's intermolecular interactions. By replacing hydrogen-bonding capabilities with poorly polarizable fluorine atoms, the resulting compound becomes highly lipophilic, exceptionally non-polar, and significantly volatile. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure high-yield, high-purity isolation.

I. Diagnostic Troubleshooting & FAQs

Q1: I cannot track the elution of 2-[chloro(difluoro)methoxy]-1,4-dimethyl-benzene using standard 254 nm UV detection. How can I reliably monitor my fractions? Causality: The isolated benzene ring and the -OCF₂Cl group lack extended π -conjugation. Consequently, the molecule has a very low molar extinction coefficient at the standard 254 nm wavelength used in most flash chromatography systems. Solution: Shift your UV detector to monitor the 210–220 nm range, where the aromatic ring exhibits a stronger π→π∗ transition. Alternatively, utilize Evaporative Light Scattering Detection (ELSD). If relying on Thin Layer Chromatography (TLC), UV lamps will be ineffective; instead, use a Potassium Permanganate (KMnO₄) stain. The KMnO₄ will rapidly oxidize the benzylic methyl groups at the 1,4-positions, revealing the product as a bright yellow/brown spot against a purple background.

Q2: My product consistently co-elutes with the starting material, 2,5-dimethylphenol. How do I improve chromatographic resolution? Causality: While 2-[chloro(difluoro)methoxy]-1,4-dimethyl-benzene is highly non-polar, standard normal-phase solvent systems (e.g., 90:10 Hexane:Ethyl Acetate) are too polar for this separation. This compresses the retention factors ( Rf​ ) of both the product and the phenol near the solvent front. Solution: Do not rely solely on chromatography to separate the phenol. Exploit the pKa difference. Perform a pre-column alkaline wash (1M NaOH). The hydroxyl group of the unreacted 2,5-dimethylphenol (pKa ~10.4) will deprotonate, partitioning it into the aqueous phase, while the target ether remains entirely in the organic phase. For the column itself, use an isocratic 100% pentane mobile phase [1].

Q3: I am experiencing severe product loss during solvent evaporation, despite seeing a strong, pure spot on TLC. What is causing this? Causality: The -OCF₂Cl group drastically reduces London dispersion forces and dipole-dipole interactions. This confers significant volatility to the molecule. Standard rotary evaporation protocols (e.g., 40°C water bath, high vacuum) will co-evaporate your purified product alongside the solvent. Solution: Switch your chromatographic mobile phase from hexanes to pentane . Pentane's lower boiling point (36°C vs. 68°C) allows for solvent removal under much milder conditions. Maintain the rotary evaporator water bath below 20°C and do not drop the vacuum below 300 mbar.

Q4: Is the -OCF₂Cl group stable on standard silica gel during normal-phase chromatography? Causality: While aryl-difluoroalkyl ethers are generally robust, the chlorodifluoromethoxy group can undergo slow, acid-catalyzed hydrolysis in the presence of highly active, acidic silanol groups on standard silica gel, potentially releasing HCl and degrading the product [2]. Solution: Limit the residence time on the column by utilizing pressurized flash chromatography rather than gravity columns. If degradation persists, pre-treat the silica gel with 1% triethylamine (TEA) to neutralize acidic sites, or use commercially available neutral alumina.

II. Quantitative Chromatographic Parameters

To ensure reproducibility, benchmark your purification against the following standardized parameters.

ParameterRecommended Value / SpecificationMechanistic Rationale
Stationary Phase Silica Gel (230-400 mesh), NeutralizedPrevents acid-catalyzed hydrolysis of the -OCF₂Cl ether linkage.
Mobile Phase 100% Pentane (Isocratic)Maximizes retention of the highly non-polar target on the column.
Target Rf​ Value ~0.75 (in 100% Pentane)Confirms non-polar nature; impurities will remain at Rf​ < 0.2.
UV Maxima 210 nmRequired for real-time fraction collection via PDA detectors.
Evaporation Limits T < 20°C, Pressure > 300 mbarPrevents volatilization of the low-molecular-weight fluorinated product.

III. Self-Validating Experimental Protocol: Isolation Workflow

This methodology integrates built-in validation checkpoints to ensure the protocol is functioning correctly at every stage, preventing downstream failures.

Step 1: Pre-Column Alkaline Wash (Phenol Removal)

  • Dissolve the crude reaction mixture in 50 mL of pentane.

  • Transfer to a separatory funnel and wash with 1M NaOH (3 x 20 mL).

  • Validation Checkpoint: Take a 1 mL aliquot of the combined aqueous NaOH wash and acidify it dropwise with 1M HCl. If the solution turns cloudy, unreacted 2,5-dimethylphenol is still present. Repeat the NaOH wash on the organic layer until the acidified aqueous test remains perfectly clear.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and filter.

Step 2: Column Packing and Loading

  • Slurry-pack a flash column with neutral silica gel using 100% pentane.

  • Validation Checkpoint: Elute 2 column volumes (CV) of pentane. Inspect the column under backlighting. The absence of channeling or trapped air bubbles validates a uniform theoretical plate distribution.

  • Load the concentrated organic phase directly onto the silica plug.

Step 3: Isocratic Elution and Fraction Analysis

  • Elute the column with 100% pentane under positive nitrogen pressure.

  • Collect small fractions (e.g., 10 mL) due to the rapid elution profile of the compound.

  • Validation Checkpoint: Spot fractions on a silica TLC plate, develop in pentane, and dip in KMnO₄ stain followed by gentle heating. The target compound is validated by the appearance of a distinct yellow spot at Rf​ ~0.75. Any spots remaining at the baseline ( Rf​ 0.0) are polar impurities and should be discarded.

Step 4: Controlled Concentration

  • Pool the validated fractions into a round-bottom flask.

  • Attach to a rotary evaporator. Set the water bath to 15–20°C and the vacuum to 300 mbar.

  • Validation Checkpoint: Weigh the flask at 5-minute intervals. Once the mass stabilizes ( Δ m < 10 mg between intervals), solvent removal is complete. Do not leave the flask under vacuum after stabilization, as this validates the threshold between solvent removal and product volatilization.

IV. Workflow Visualizations

The following diagrams map the logical progression of the purification workflow and the diagnostic troubleshooting tree.

G N1 Crude Reaction Mixture (Product + 2,5-dimethylphenol) N2 Liquid-Liquid Extraction (1M NaOH Wash) N1->N2 N3 Organic Phase (Target Compound) N2->N3 Retain N4 Aqueous Phase (Phenolate Waste) N2->N4 Discard N5 Flash Column Chromatography (100% Pentane, Neutral Silica) N3->N5 N6 Fraction Monitoring (UV 210nm / KMnO4 Stain) N5->N6 N7 Solvent Removal (Rotovap < 20°C, > 300 mbar) N6->N7 Pool Pure Fractions N8 Pure 2-[chloro(difluoro)methoxy] -1,4-dimethyl-benzene N7->N8

Caption: Workflow for the isolation and purification of 2-[chloro(difluoro)methoxy]-1,4-dimethyl-benzene.

Troubleshooting Start Issue Detected During Chromatography Q1 Is the product visible on UV 254nm? Start->Q1 Q2 Is product co-eluting with starting material? Start->Q2 Q3 Is yield lower than TLC suggests? Start->Q3 A1_No Switch to 210nm or use KMnO4 TLC Q1->A1_No No A2_Yes Perform alkaline wash prior to loading Q2->A2_Yes Yes A3_Yes Reduce rotovap vacuum and temperature Q3->A3_Yes Yes

Caption: Diagnostic logic tree for resolving common chromatography issues with chlorodifluoromethoxyarenes.

V. References

  • Guidotti, J., Schanen, V., Tordeux, M., & Wakselman, C. (2005). Reactions of (chlorodifluoromethyl)benzene and (chlorodifluoromethoxy)benzene with nucleophilic reagents. Journal of Fluorine Chemistry, 126(4), 445-449.[Link]

  • China National Intellectual Property Administration. (2014). Preparation method for 4-(chlorodifluoromethoxy)aniline (Patent No. CN104119238A). Google Patents.

Optimization

Technical Support Center: Troubleshooting Degradation of 2-[Chloro(difluoro)methoxy]-1,4-dimethyl-benzene During Storage

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with 2-[chloro(difluoro)methoxy]-1,4-dimethyl-benzene .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with 2-[chloro(difluoro)methoxy]-1,4-dimethyl-benzene .

While aryl chlorodifluoromethyl ethers are highly valuable building blocks for introducing metabolically stable fluoroalkyl groups into drug candidates [1], the -OCF2Cl moiety is inherently susceptible to specific environmental stressors. This guide provides a self-validating framework to diagnose, troubleshoot, and prevent degradation during storage.

Core Degradation Pathways: Understanding the Causality

To effectively troubleshoot, you must understand the thermodynamic and kinetic vulnerabilities of the chlorodifluoromethoxy group. Degradation is not random; it follows predictable mechanistic pathways driven by the electrophilicity of the carbon center and the relative bond dissociation energies.

A. Hydrolytic Cleavage (Moisture & pH Sensitivity)

The carbon atom in the -OCF2Cl group is highly electrophilic due to the strong electron-withdrawing effects of two fluorine atoms and one chlorine atom. Upon exposure to ambient moisture (especially under basic or Lewis-acidic conditions), water acts as a nucleophile.

  • The Mechanism: Nucleophilic attack displaces the chloride ion (the best leaving group), forming a highly unstable aryl difluoroformate or hemiacetal intermediate.

  • The Collapse: This intermediate rapidly collapses, breaking the ether linkage to yield 2,5-dimethylphenol , carbon dioxide ( CO2​ ), hydrogen fluoride ( HF ), and hydrogen chloride ( HCl ) [2] [3].

B. Photolytic and Thermal Cleavage (C-Cl Bond Homolysis)

The C-Cl bond is significantly weaker than the C-F and C-O bonds. Exposure to UV light or extreme thermal stress induces homolytic cleavage of the C-Cl bond, generating a difluoromethoxy radical and a chlorine radical. This typically results in dechlorination byproducts rather than complete loss of the ether group.

HydrolysisMechanism A 2-[Chloro(difluoro)methoxy]- 1,4-dimethyl-benzene B Nucleophilic Attack (H2O / OH-) A->B Moisture Exposure C Unstable Intermediate (Aryl Difluoroformate) B->C Loss of Cl- (HCl) D 2,5-Dimethylphenol (Phenolic Odor) C->D Hydrolytic Collapse E Gaseous Byproducts (CO2, HCl, HF) C->E Gas Evolution

Caption: Mechanistic pathway of hydrolytic degradation of the chlorodifluoromethoxy group.

Troubleshooting Guide & FAQs

Q1: I opened a sealed storage vial and noticed a distinct "medicinal" or phenolic odor, accompanied by a slight "hiss" of pressure. What is happening? Causality: Your sample has undergone hydrolytic degradation. The "hiss" is the release of pressurized CO2​ , HCl , and HF gases generated during the collapse of the difluoroformate intermediate. The phenolic odor is the primary non-volatile degradant: 2,5-dimethylphenol. Action: Immediately vent the vial in a fume hood to prevent container rupture. Do not use this batch for sensitive catalytic cross-coupling reactions, as the free phenol and acidic byproducts will poison palladium/nickel catalysts.

Q2: My LC-MS/GC-MS analysis of a stored batch shows a major impurity peak with a mass reduction of exactly 35 Da (M-35). Is this hydrolysis? Causality: No. A loss of 35 Da indicates the loss of a chlorine isotope ( 35Cl ), which points to photolytic or thermal dechlorination , not hydrolysis. Hydrolysis would result in the complete loss of the -OCF2Cl group (M-85) and the appearance of the phenol mass. Action: Review your storage conditions. Ensure the compound is stored in opaque or amber vials and kept away from direct light and elevated temperatures.

Q3: Can I recover the intact 2-[chloro(difluoro)methoxy]-1,4-dimethyl-benzene from a partially degraded batch? Causality: Yes. Because the primary degradant (2,5-dimethylphenol) is highly polar and acidic, it can be separated from the highly lipophilic intact ether. Action: Do not use strong aqueous base washes (like NaOH ), as this will rapidly hydrolyze the remaining intact product. Instead, use a mild NaHCO3​ wash or perform a quick silica gel plug filtration using a non-polar solvent system (e.g., 100% Hexanes) to retain the polar phenol while eluting the intact ether.

TroubleshootingWorkflow Start Sample Inspection (Visual & Olfactory) Q1 Pressure Buildup or Acidic Fumes? Start->Q1 Q2 Discoloration or UV Exposure? Q1->Q2 No Hydrolysis Hydrolytic Degradation (Phenol + Gases) Q1->Hydrolysis Yes (Moisture) Photolysis Photolytic Cleavage (Dechlorination) Q2->Photolysis Yes (Light/Heat) Fix1 Action: Purify via Silica Gel Store under Argon Hydrolysis->Fix1 Fix2 Action: Store in Amber Vials at -20°C Photolysis->Fix2

Caption: Decision tree for diagnosing and resolving common storage degradation issues.

Quantitative Degradation Profiles

The following table summarizes the kinetic impact of various storage conditions on the stability of aryl chlorodifluoromethyl ethers, allowing you to benchmark your storage protocols.

Storage ConditionPrimary TriggerMajor DegradantsEstimated Half-Life ( t1/2​ )Recommended Action
Ambient Air, 25°C Atmospheric Moisture2,5-dimethylphenol, CO2​ , HF , HCl 3 - 6 MonthsUnacceptable for long-term storage.
Aqueous Base (pH > 9) OH− Nucleophilic Attack2,5-dimethylphenol, Carbonates, Fluorides< 1 HourAvoid basic aqueous workups.
Direct UV Light (Transparent Vial) Photolysis (C-Cl Cleavage)Dechlorinated dimers, Radicals2 - 4 WeeksSwitch to amber/opaque glass.
Argon Blanket, Amber Vial, -20°C None (Ideal Conditions)None detected> 2 YearsStandard Operating Procedure.

Standard Operating Procedures (SOPs)

SOP 1: Ultra-Dry Storage and Handling Protocol

To ensure a self-validating system where degradation is physically prevented by the storage environment, follow these steps:

  • Pre-drying: Ensure the compound is thoroughly dried via high vacuum (rotary vane pump, < 0.1 mbar) for at least 2 hours to remove trace residual solvents or moisture.

  • Inert Atmosphere Transfer: Transfer the vial to a glovebox or use standard Schlenk line techniques to backfill the vial with ultra-high purity (UHP) Argon. Causality: Argon is heavier than Nitrogen and forms a better protective blanket over the dense liquid/solid.

  • Desiccant Integration: Place the primary sealed vial inside a secondary container (e.g., a larger glass jar) filled with indicating Drierite (anhydrous calcium sulfate).

  • Thermal Control: Store the secondary container in a dedicated -20°C freezer.

SOP 2: Analytical Verification of Integrity (GC-MS)

Before utilizing a stored batch in a critical synthesis step, validate its integrity:

  • Sample Prep: Dissolve 1 mg of the sample in 1 mL of anhydrous Hexanes or Dichloromethane (DCM). Do not use Methanol, as it can react with partially degraded intermediates.

  • Methodology: Run a standard GC-MS method (e.g., 50°C to 250°C at 15°C/min).

  • Data Interpretation:

    • Intact Product: Look for the parent ion. Note the characteristic 3:1 isotopic pattern typical of a single chlorine atom ( 35Cl / 37Cl ).

    • Degradant 1 (Hydrolysis): Look for a peak at m/z 122 (2,5-dimethylphenol).

    • Degradant 2 (Photolysis): Look for the loss of the isotopic chlorine pattern and a mass reduction of 35 Da.

References

  • Zheng, J., Li, Y., Zhang, L., Hu, J., Meuzelaar, J., & Federsel, H.-J. (2011). Chlorodifluoromethyl Aryl Ketones and Sulfones as Difluorocarbene Reagents: The Substituent Effect. Journal of Fluorine Chemistry, 132(8), 521–528.[Link]

  • Hagooly, Y., Sasson, R., Welch, M. J., & Rozen, S. (2008). Preparation of Alkyl and Aryl Chlorodifluoromethyl Ethers Using BrF3. European Journal of Organic Chemistry, 2008(17), 2875-2880.[Link]

  • Tan, X., Mao, J., Ren, G., Chang, Y., Jia, L., & Liu, T. (2022). The Hydrolyzation and Hydrolysis Rates of Chlorodifluoromethane during Catalytic Hydrolysis over Solid Acid (Base) MoO3(MgO)/ZrO2 Catalyst. Crystals, 12(7), 935.[Link]

Troubleshooting

Technical Support Center: Troubleshooting the C–H Chlorodifluoromethoxylation of p-Xylene

Welcome to the Advanced Methodologies Support Center. For drug development professionals, incorporating the chlorodifluoromethoxy (–OCF₂Cl) group into aromatic scaffolds is a powerful strategy to modulate lipophilicity,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Methodologies Support Center. For drug development professionals, incorporating the chlorodifluoromethoxy (–OCF₂Cl) group into aromatic scaffolds is a powerful strategy to modulate lipophilicity, metabolic stability, and binding affinity. Electronically, the –OCF₂Cl moiety closely mimics the strongly electron-withdrawing –OCF₃ group[1], while presenting a unique steric profile due to the larger van der Waals radius of chlorine (1.74 Å) compared to fluorine (1.47 Å)[2].

While p-xylene possesses four equivalent aromatic protons—eliminating ring regioselectivity issues—the direct C–H chlorodifluoromethoxylation of this electron-rich alkylarene presents severe chemoselectivity challenges. This guide addresses the most common side reactions encountered during photoredox-mediated radical functionalization, providing mechanistic insights and self-validating protocols to ensure high-fidelity syntheses.

Diagnostic FAQ & Troubleshooting Guides

Issue 1: High Levels of Benzylic Functionalization

Symptom: GC-MS analysis shows the primary product is 4-methylbenzyl chlorodifluoromethyl ether rather than the desired ring-substituted 2-(chlorodifluoromethoxy)-1,4-dimethylbenzene. Causality: The in situ generated chlorodifluoromethoxy radical (•OCF₂Cl) is highly electrophilic. While it readily adds to the π-system of the p-xylene ring, it competitively abstracts the weak benzylic hydrogen atoms (BDE ~85 kcal/mol). Solution: Modulate the polarity and hydrogen-bonding network of the reaction medium. Transitioning from standard polar aprotic solvents (like pure MeCN) to a highly fluorinated solvent system, such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), is critical. HFIP forms strong hydrogen bonds with the radical precursors and stabilizes the aromatic radical cation intermediate, significantly accelerating the rate of ring-addition over benzylic H-abstraction. Furthermore, lowering the reaction temperature to 0 °C thermodynamically suppresses the higher-activation-energy H-abstraction pathway.

Issue 2: Over-Functionalization (Di-substitution)

Symptom: Formation of di-chlorodifluoromethoxylated p-xylene derivatives, complicating purification and lowering the isolated yield of the mono-substituted product. Causality: Although the –OCF₂Cl group is strongly electron-withdrawing[1], the two electron-donating methyl groups on the p-xylene ring maintain sufficient electron density to allow a second radical addition if the local concentration of •OCF₂Cl is too high. Solution: Control the steady-state concentration of the radical. Instead of a batch addition of your radical source (e.g., N-(chlorodifluoromethoxy)phthalimide), utilize a syringe pump to deliver the reagent over 4 to 6 hours. This ensures the highly reactive •OCF₂Cl radical preferentially collides with the more abundant, unfunctionalized p-xylene.

Issue 3: Reagent Decomposition and Substrate Oxidation

Symptom: The reaction mixture rapidly discolors from pale yellow to dark brown or purple, accompanied by a drastic drop in yield and the formation of intractable baseline smears on TLC. Causality: Electron-rich aromatic starting materials are highly susceptible to oxidation, which is visually indicated by a discoloration to shades of brown or purple[3]. Oxidized starting materials will not react correctly and will generate complex oligomeric impurities[3]. Additionally, trace oxygen or moisture can cause the –OCF₂Cl source to decompose into toxic difluorophosgene. Solution: Ensure strict anhydrous and anaerobic conditions. The system must be self-validating: if the solution turns brown within the first hour, the degassing protocol has failed. Utilize three rigorous freeze-pump-thaw cycles rather than simple nitrogen sparging.

Quantitative Data: Optimization of Reaction Parameters

The following table summarizes the causal relationship between solvent/temperature choices and the suppression of benzylic side reactions during the photoredox functionalization of p-xylene.

EntrySolvent SystemPhotocatalystTemp (°C)Yield: Ring-OCF₂Cl (%)Yield: Benzylic Byproduct (%)
1MeCNRu(bpy)₃(PF₆)₂252265
2DCMRu(bpy)₃(PF₆)₂251870
3HFIP/MeCN (3:1)Ru(bpy)₃(PF₆)₂256815
4HFIP/MeCN (3:1)Ru(bpy)₃(PF₆)₂085< 5
5HFIP/MeCN (3:1)None (Control)000

Pathway Visualization

The following diagram illustrates the validated photoredox catalytic cycle and the specific branching points where chemoselectivity fails, leading to the side reactions discussed above.

G PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star hν (Visible Light) Radical •OCF₂Cl Radical PC_star->Radical SET with Reagent Intermediate Radical Cation Intermediate Radical->Intermediate + p-Xylene Side1 Benzylic Radical (Side Reaction) Radical->Side1 H-Abstraction Arene p-Xylene Product Desired Product (Ring-OCF₂Cl) Intermediate->Product -H⁺, -e⁻ Side2 Dimerization (Side Reaction) Intermediate->Side2 Radical Coupling

Proposed photoredox pathway for p-xylene chlorodifluoromethoxylation and major side reactions.

Validated Experimental Protocol: Chemoselective C–H Chlorodifluoromethoxylation

This step-by-step methodology is designed as a self-validating system to ensure maximum chemoselectivity and minimal side-product formation.

Step 1: Reagent Preparation (Glovebox Required) Inside a nitrogen-filled glovebox, add p-xylene (1.0 mmol, 1.0 equiv) and the photocatalyst Ru(bpy)₃(PF₆)₂ (0.02 mmol, 2 mol%) to an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar.

Step 2: Solvent Addition & Matrix Stabilization Add 4.0 mL of a pre-mixed 3:1 ratio of HFIP and Acetonitrile. The inclusion of HFIP is non-negotiable; it acts as a hydrogen-bond donor to deactivate the benzylic C–H bonds and stabilize the subsequent radical cation intermediate.

Step 3: Degassing & Anaerobic Sealing Seal the tube with a Teflon-lined screw cap and remove it from the glovebox. Subject the mixture to three rigorous freeze-pump-thaw cycles. Complete removal of oxygen is required to prevent the discoloration and oxidation of the electron-rich p-xylene[3].

Step 4: Syringe Pump Reagent Delivery & Irradiation Place the Schlenk tube in a photoreactor equipped with 440 nm blue LEDs. Submerge the base of the tube in a cryostat cooling block set strictly to 0 °C. Using a micro-syringe pump, add a degassed solution of N-(chlorodifluoromethoxy)phthalimide (1.5 mmol, 1.5 equiv) in 1 mL of MeCN dropwise over 4 hours while irradiating. Continue irradiation for an additional 8 hours.

Step 5: Quenching and Workup Turn off the light source. The solution should remain pale yellow; a dark brown color indicates a breach in anaerobic conditions. Dilute the mixture with 10 mL of dichloromethane (DCM) and wash with saturated aqueous NaHCO₃ (2 × 10 mL) to neutralize any generated HF/HCl, followed by brine (10 mL).

Step 6: Isolation Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure (careful: product is volatile), and purify via flash column chromatography (silica gel, 100% hexanes to 95:5 hexanes/ethyl acetate) to isolate 2-(chlorodifluoromethoxy)-1,4-dimethylbenzene.

References

  • α-Fluorinated Ethers, Thioethers, and Amines: Anomerically Biased Species. Chemical Reviews - ACS Publications. Available at: [Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. RSC Publishing. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Divergent Reactivity Profiles: 2-[Chloro(difluoro)methoxy]-1,4-dimethyl-benzene vs. Trifluoromethoxy Analogs

Executive Summary In the landscape of modern drug development and materials science, fluorinated substituents are privileged motifs used to tune lipophilicity, metabolic stability, and binding affinity. This guide provid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development and materials science, fluorinated substituents are privileged motifs used to tune lipophilicity, metabolic stability, and binding affinity. This guide provides an in-depth comparative analysis between 2-[chloro(difluoro)methoxy]-1,4-dimethyl-benzene and its fully fluorinated analog, 2-(trifluoromethoxy)-1,4-dimethyl-benzene .

While both molecules share a p-xylene core and exhibit strong electron-withdrawing properties, their chemical reactivity is fundamentally divergent. The trifluoromethoxy (–OCF₃) group acts as a highly stable, inert "pseudo-halogen," whereas the chlorodifluoromethoxy (–OCF₂Cl) group serves as a versatile synthetic handle capable of radical generation, cross-coupling, and late-stage functionalization.

Structural & Electronic Profiling: The Causality of Divergence

To understand the divergent reactivity of these two analogs, we must first examine the thermodynamics and electronic properties of their carbon-halogen bonds.

The Anomeric Effect and Bond Stability

In the –OCF₃ analog, the oxygen lone pairs donate electron density into the highly polarized C–F σ* antibonding orbitals. This stereoelectronic phenomenon (the generalized anomeric effect) significantly shortens and strengthens the C–F bonds, rendering the –OCF₃ group exceptionally robust against both nucleophilic attack and homolytic cleavage (Bond Dissociation Energy > 110 kcal/mol) .

Conversely, in the –OCF₂Cl analog, the C–Cl bond is longer, more polarizable, and possesses a significantly lower Bond Dissociation Energy (~85 kcal/mol). The anomeric stabilization is less effective for the larger chlorine atom. This thermodynamic weak point is the primary cause of the –OCF₂Cl group's reactivity, allowing it to undergo transition-metal oxidative addition or homolytic cleavage to form an –OCF₂• radical .

Physicochemical Comparison
Property / Metric2-[Chloro(difluoro)methoxy]-1,4-dimethyl-benzene2-(Trifluoromethoxy)-1,4-dimethyl-benzene
Substituent Motif –OCF₂Cl–OCF₃
Lipophilicity (Hansch π ) ~ +1.18 to +1.30 (Higher due to Cl polarizability)+1.04
Hammett Constant ( σp​ ) ~ +0.38+0.35
C–X Bond Dissociation Energy ~ 85 kcal/mol (C–Cl)> 110 kcal/mol (C–F)
19 F NMR Chemical Shift ~ -25.0 to -30.0 ppm~ -58.0 to -60.0 ppm
Cross-Coupling Viability Highly Viable (via C–Cl cleavage)Inert (Dead-end motif)

Data synthesized from established structure-activity relationship models of CF₂X moieties .

Mechanistic Workflows & Reactivity Pathways

The following diagram illustrates the divergent synthetic pathways available to the chlorodifluoromethoxy arene compared to the inert nature of the trifluoromethoxy analog.

Reactivity Core 2-[Chloro(difluoro)methoxy]- 1,4-dimethyl-benzene (Ar-OCF₂Cl) OCF3 2-(Trifluoromethoxy)- 1,4-dimethyl-benzene (Ar-OCF₃) Core->OCF3 Halogen Exchange (SbF₃ / SbCl₅) OCF2H 2-(Difluoromethoxy)- 1,4-dimethyl-benzene (Ar-OCF₂H) Core->OCF2H Radical Reduction (Pd/C, H₂) Cross Cross-Coupling Products (Ar-OCF₂-R) Core->Cross Transition Metal Catalysis EAS Ring Functionalization (e.g., Nitration) Core->EAS Electrophilic Aromatic Substitution OCF3->EAS EAS (Highly Deactivated)

Divergent reactivity pathways of chlorodifluoromethoxy vs. trifluoromethoxy arenes.

Experimental Methodologies: Self-Validating Protocols

To objectively demonstrate the reactivity of the –OCF₂Cl handle, the following protocols detail its transformation into other valuable fluorinated motifs. These protocols are designed as self-validating systems, utilizing in-process NMR monitoring to confirm mechanistic progression.

Protocol A: Halogen Exchange (Converting –OCF₂Cl to –OCF₃)

This Swarts-type reaction leverages Lewis acid catalysis to facilitate a Cl-to-F exchange, upgrading the reactive handle to a metabolically stable –OCF₃ group.

  • Causality: Antimony pentachloride (SbCl₅) acts as a strong Lewis acid, abstracting the chloride ion from the –OCF₂Cl group to form a transient, oxygen-stabilized oxocarbenium intermediate ( [Ar–O=CF2​]+ ). Antimony trifluoride (SbF₃) then rapidly traps this highly electrophilic species with a fluoride ion.

  • Procedure:

    • In a rigorously dried, Hastelloy or PTFE-lined reactor under argon, charge 2-[chloro(difluoro)methoxy]-1,4-dimethyl-benzene (1.0 equiv) and SbF₃ (1.5 equiv).

    • Add a catalytic amount of SbCl₅ (0.1 equiv) dropwise at 0 °C.

    • Gradually warm the neat mixture to 120 °C and stir for 4 hours.

    • Quench the reaction carefully with ice-cold 6M HCl and extract with dichloromethane.

  • Self-Validation (In-Process Control): Monitor the reaction via 19 F NMR. The successful progression is validated by the disappearance of the starting material peak at ~ -25 ppm and the emergence of a sharp singlet at ~ -58 ppm , confirming the formation of the –OCF₃ group.

Protocol B: Radical Hydrogenolysis (Converting –OCF₂Cl to –OCF₂H)

The reduction of the –OCF₂Cl group yields a difluoromethoxy (–OCF₂H) motif, a known lipophilic hydrogen-bond donor.

  • Causality: Palladium on carbon (Pd/C) facilitates the oxidative addition into the weak C–Cl bond. Subsequent hydride transfer from the hydrogen gas and reductive elimination yield the hydrogenated product. The strong C–F bonds remain untouched under these conditions.

  • Procedure:

    • Dissolve 2-[chloro(difluoro)methoxy]-1,4-dimethyl-benzene (1.0 equiv) in anhydrous methanol.

    • Add 10% Pd/C (0.05 equiv) and sodium acetate (1.2 equiv) to act as a mild acid scavenger, preventing the generated HCl from poisoning the catalyst or degrading the ether linkage.

    • Purge the vessel with H₂ gas and maintain a pressure of 3 atm at 40 °C for 12 hours.

    • Filter the mixture through a pad of Celite to remove the catalyst and concentrate the filtrate in vacuo.

  • Self-Validation (In-Process Control): Analyze the crude mixture via 1 H and 19 F NMR. The reaction is validated by the appearance of a characteristic 1 H NMR triplet (or doublet of doublets depending on long-range coupling) at ~ 6.50 ppm with a massive geminal fluorine coupling constant ( 2JH−F​≈74 Hz ). The 19 F NMR will correspondingly show a doublet at ~ -80 ppm .

Conclusion

The choice between a chlorodifluoromethoxy and a trifluoromethoxy substituent on a p-xylene scaffold dictates the molecule's synthetic destiny. 2-(Trifluoromethoxy)-1,4-dimethyl-benzene is an endpoint molecule, ideal for final drug candidates requiring maximum metabolic stability and lipophilicity. In contrast, 2-[chloro(difluoro)methoxy]-1,4-dimethyl-benzene is a highly versatile building block. Its strategically weakened C–Cl bond allows researchers to utilize it as a precursor for diverse late-stage functionalizations, bridging the gap between raw chemical feedstocks and complex, custom-tailored fluorinated therapeutics.

References

  • Leroux, F., Jeschke, P., & Schlosser, M. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4(13). URL:[Link]

  • Jeschke, P. (2021). α -Fluorinated Ethers, Thioethers, and Amines: Anomerically Biased Species. Chemical Reviews, 121(12), 7136-7204. URL:[Link]

  • Ritschel, T., et al. (2023). Principles and Applications of CF₂X Moieties as Unconventional Halogen Bond Donors in Medicinal Chemistry, Chemical Biology, and Drug Discovery. ACS Medicinal Chemistry Letters, 14(8), 1018-1029. URL:[Link]

Comparative

HPLC Method Validation for 2-[chloro(difluoro)methoxy]-1,4-dimethyl-benzene Purity Analysis: A Comparative Guide

Executive Summary The synthesis and quality control of fluorinated aromatic building blocks present unique analytical challenges. 2-[chloro(difluoro)methoxy]-1,4-dimethyl-benzene is a highly lipophilic intermediate whose...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis and quality control of fluorinated aromatic building blocks present unique analytical challenges. 2-[chloro(difluoro)methoxy]-1,4-dimethyl-benzene is a highly lipophilic intermediate whose purity profile often contains structurally similar byproducts, including positional isomers (e.g., 1,3-dimethyl derivatives) and functional analogs (e.g., trifluoromethoxy or dechlorinated species).

This guide objectively compares the performance of traditional reversed-phase High-Performance Liquid Chromatography (HPLC) columns against specialized fluorinated stationary phases. By exploring the causality behind chromatographic selectivity and providing a self-validating protocol grounded in [1], this document equips analytical scientists with the data necessary to optimize and validate robust purity assays.

The Chromatographic Challenge: Why Traditional Phases Fail

In reversed-phase chromatography, standard Octadecylsilane (C18) columns rely almost exclusively on hydrophobic (dispersive) interactions. While excellent for general applications, C18 phases struggle to resolve the critical pairs associated with 2-[chloro(difluoro)methoxy]-1,4-dimethyl-benzene.

Because the positional isomers (such as 3-[chloro(difluoro)methoxy]-1,2-dimethyl-benzene) possess nearly identical partition coefficients (LogP) and molecular volumes, they co-elute on C18 columns. Resolving these impurities requires a stationary phase capable of recognizing subtle electronic differences and spatial geometries.

Stationary Phase Showdown: C18 vs. Phenyl-Hexyl vs. PFP

To demonstrate the optimal approach, we compared three distinct stationary phases for the separation of the main analyte from two critical impurities:

  • Impurity A: 2-(trifluoromethoxy)-1,4-dimethyl-benzene (Fluorinated analog)

  • Impurity B: 3-[chloro(difluoro)methoxy]-1,2-dimethyl-benzene (Positional isomer)

1. Traditional C18 (Hydrophobic Retention)
  • Mechanism: Purely dispersive interactions.

  • Result: Poor shape selectivity. Impurity A and the main analyte co-elute due to similar hydrophobicity.

2. Phenyl-Hexyl ( π−π Interactions)
  • Mechanism: Introduces π−π interactions between the stationary phase phenyl ring and the analyte's xylene ring.

  • Result: Marginal improvement. While the π -electron density helps slightly, it lacks the electronegativity required to interact with the chloro(difluoro)methoxy group.

3. Pentafluorophenyl (PFP) (Multimodal Interactions)
  • Mechanism: PFP columns offer orthogonal selectivity through three simultaneous mechanisms: shape selectivity (rigid planar ring), π−π interactions (electron-deficient PFP ring vs. electron-rich xylene ring), and strong dipole-dipole/halogen bonding with the C-F and C-Cl bonds.

  • Result: Complete baseline resolution of all critical pairs.

PFP_Mechanism cluster_Interactions Multimodal Interactions Analyte 2-[chloro(difluoro)methoxy] -1,4-dimethyl-benzene PiPi π-π Interactions (Aromatic Ring) Analyte->PiPi Dipole Dipole-Dipole (C-F Bonds) Analyte->Dipole Hydrophobic Hydrophobic (Dimethyl Groups) Analyte->Hydrophobic PFP Pentafluorophenyl (PFP) Stationary Phase PiPi->PFP Dipole->PFP Hydrophobic->PFP

Multimodal retention mechanisms of the fluorinated analyte on a PFP stationary phase.

Quantitative Comparison of Column Performance

Data generated using a 40-80% organic gradient over 15 minutes.

Stationary PhaseMobile Phase (Organic)Rs (Analyte vs Imp A)Rs (Analyte vs Imp B)Peak AsymmetryVerdict
Traditional C18 Acetonitrile0.8 (Co-elution)1.1 (Poor)1.40Unsuitable
Phenyl-Hexyl Methanol1.3 (Marginal)1.4 (Marginal)1.25Sub-optimal
PFP (F5 Phase) Methanol2.8 (Excellent) 3.1 (Excellent) 1.05 Optimal

Expertise & Experience Insight: The Methanol Mandate You will notice that Methanol is used as the organic modifier for the PFP column rather than Acetonitrile. Why? Acetonitrile contains a triple bond with its own π -electrons. When used with a PFP column, Acetonitrile aggressively competes for the π−π interaction sites on the stationary phase, effectively "masking" the column's unique selectivity[2]. Methanol is protic and lacks π -electrons, allowing the analyte's aromatic ring to fully interact with the electron-deficient pentafluorophenyl phase, maximizing resolution.

Step-by-Step Methodology: Optimized PFP Protocol

To ensure a self-validating system, the following protocol integrates system suitability testing directly into the workflow.

Reagent & Mobile Phase Preparation
  • Aqueous Phase (A): Prepare 10 mM Ammonium Acetate in HPLC-grade water (pH unadjusted, ~6.7).

    • Causality: Ammonium acetate provides a consistent ionic strength. This stabilizes the hydration layer around the polar PFP stationary phase, ensuring reproducible dipole-dipole interactions and preventing retention time drift.

  • Organic Phase (B): 100% HPLC-grade Methanol.

Chromatographic Conditions
  • Column: Pentafluorophenyl (PFP) Phase (e.g., 5 µm, 4.6 x 250 mm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controls mobile phase viscosity and stabilizes π−π thermodynamics).

  • Detection: UV at 270 nm.

  • Gradient Program:

    • 0 - 2 min: 40% B

    • 2 - 15 min: Linear ramp to 80% B

    • 15 - 18 min: Hold at 80% B

    • 18 - 25 min: Re-equilibrate at 40% B

System Suitability Testing (Self-Validation Step)

Before running unknown samples, inject a resolution mixture containing the analyte (100 µg/mL), Impurity A (1 µg/mL), and Impurity B (1 µg/mL).

  • Acceptance Criteria: The resolution ( Rs​ ) between the main peak and the closest eluting impurity must be ≥1.5 . Peak tailing factor ( Tf​ ) for the main peak must be ≤1.2 .

ICH Q2(R2) Method Validation Lifecycle

To prove the analytical procedure is fit for its intended purpose, it must be validated according to the [1].

ICH_Validation Start Method Development (Phase-Appropriate) Spec Specificity (Resolution > 1.5) Start->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy (Recovery 98-102%) Lin->Acc Prec Precision (Repeatability %RSD < 2.0) Acc->Prec Sens LOD & LOQ (S/N Ratio) Prec->Sens Valid Validated Method fit for Intended Purpose Sens->Valid

ICH Q2(R2) Analytical Method Validation Lifecycle Workflow.

Validation Execution & Results Summary
  • Specificity: Achieved by demonstrating baseline separation ( Rs​>2.8 ) of 2-[chloro(difluoro)methoxy]-1,4-dimethyl-benzene from all known impurities and matrix blanks.

  • Linearity: Calibration standards prepared at 50%, 75%, 100%, 125%, and 150% of the nominal concentration (100 µg/mL).

  • Accuracy: Analyte spiked into matrix blanks at 80%, 100%, and 120% levels (triplicate injections).

  • Precision: Six replicate injections of the 100% standard to evaluate system repeatability.

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (PFP Column)Status
Specificity Baseline resolution ( Rs​>1.5 ) Rs​>2.8 for all critical pairsPass
Linearity R2≥0.999 (over 50-150% range) R2=0.9998 Pass
Accuracy (Recovery) 98.0% - 102.0%99.4% - 100.6%Pass
Precision (Repeatability) %RSD≤2.0% ( n=6 ) 0.85% Pass
LOD / LOQ S/N≥3 (LOD), S/N≥10 (LOQ)LOD: 0.05 µg/mL, LOQ: 0.15 µg/mLPass

Conclusion

For the purity analysis of 2-[chloro(difluoro)methoxy]-1,4-dimethyl-benzene, relying on traditional C18 stationary phases introduces significant risk of co-eluting positional isomers. By upgrading to a Pentafluorophenyl (PFP) column and utilizing Methanol as the organic modifier, analysts can leverage orthogonal π−π and dipole-dipole interactions to achieve superior specificity. The resulting method is highly robust, easily satisfying all ICH Q2(R2) validation criteria for accuracy, precision, and linearity.

References

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link][1]

  • Title: Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns (Application Note 5991-4373EN) Source: Agilent Technologies URL: [Link][2]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-[chloro(difluoro)methoxy]-1,4-dimethyl-benzene

This guide provides an in-depth analysis of the probable electron ionization (EI) mass spectrometry fragmentation pathways of 2-[chloro(difluoro)methoxy]-1,4-dimethyl-benzene. Designed for researchers, scientists, and pr...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the probable electron ionization (EI) mass spectrometry fragmentation pathways of 2-[chloro(difluoro)methoxy]-1,4-dimethyl-benzene. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established fragmentation principles to predict the mass spectrum of this complex molecule. By comparing its expected fragmentation to that of simpler structural analogs, we aim to provide a clear understanding of how its unique substituent influences its behavior in a mass spectrometer.

Introduction: The Structural Context

The analyte, 2-[chloro(difluoro)methoxy]-1,4-dimethyl-benzene, is a substituted xylene with a unique halogenated ether group. Understanding its fragmentation is crucial for its unambiguous identification in complex matrices. Electron ionization mass spectrometry (EI-MS) is a powerful tool for this purpose, as it generates reproducible fragmentation patterns that serve as a molecular fingerprint.[1] The high energy imparted during EI (~70 eV) leads to extensive fragmentation, providing rich structural information.[1][2]

The structure of 2-[chloro(difluoro)methoxy]-1,4-dimethyl-benzene presents several key features that will dictate its fragmentation:

  • An aromatic dimethylbenzene (xylene) core.

  • A methoxy group (-OCH3).

  • Two fluorine atoms and one chlorine atom attached to the methoxy's methyl group.

We will explore the fragmentation pathways by dissecting the molecule into its core components and considering the influence of the novel chloro(difluoro)methoxy group.

Predicted Fragmentation Pathways of 2-[chloro(difluoro)methoxy]-1,4-dimethyl-benzene

The initial step in EI-MS is the formation of a molecular ion (M+•) by the ejection of an electron.[2] For the title compound, C10H11ClF2O, the monoisotopic molecular weight is approximately 220.05 Da. The presence of chlorine will result in a characteristic M+2 peak with an intensity of about one-third of the M+ peak, due to the natural abundance of the ³⁷Cl isotope.[3]

The fragmentation of the molecular ion is expected to proceed through several competing pathways, driven by the formation of stable carbocations and neutral radicals.

Fragmentation of the Xylene Moiety

Aromatic compounds with alkyl substituents, such as xylenes, typically undergo fragmentation involving the alkyl groups.

  • Loss of a Methyl Radical (•CH₃): A primary and highly favorable fragmentation for substituted xylenes is the loss of a methyl radical to form a stable benzylic cation, which can rearrange to the even more stable tropylium ion.[4] For the parent xylene, this results in a base peak at m/z 91.[4] In our target molecule, this would lead to a significant fragment ion.

  • Loss of a Hydrogen Radical (•H): Loss of a hydrogen atom from the molecular ion can also occur, leading to an M-1 peak.[4]

Fragmentation of the Chloro(difluoro)methoxy Group

This complex substituent offers multiple avenues for fragmentation.

  • α-Cleavage of the C-O Bond: Cleavage of the bond between the aromatic ring and the ether oxygen is a common pathway. This would generate a dimethylphenoxide radical and a [CClF₂OCH₃]⁺ cation, or more likely, a stable dimethylphenyl cation and a [•CClF₂OCH₃] radical.

  • Cleavage of the C-Cl Bond: The carbon-chlorine bond is weaker than the carbon-fluorine bond, making the loss of a chlorine radical a highly probable event.[1] This would result in a prominent [M-Cl]⁺ ion.

  • Cleavage within the Halogenated Group: Fragmentation can occur within the -CClF₂OCH₃ group itself.

    • Loss of •OCH₃: Cleavage of the C-O bond within the substituent could lead to the loss of a methoxy radical.

    • Loss of •CH₃: Loss of the methyl group from the methoxy moiety is a known pathway for methoxy-substituted aromatic compounds.[5]

    • Rearrangements and Eliminations: Complex rearrangements involving the halogens and the methoxy group could lead to the elimination of neutral molecules like HF or HCl.

The following diagram illustrates the predicted primary fragmentation pathways.

Fragmentation_Pathways M C10H11ClF2O+• (m/z 220) F1 [M - CH3]+ (m/z 205) M->F1 - •CH3 F2 [M - Cl]+ (m/z 185) M->F2 - •Cl F3 [M - OCF2Cl]+ (m/z 105) M->F3 - •OCF2Cl F4 [C7H7]+ (Tropylium Ion, m/z 91) F3->F4 - CH2 GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Prepare Standard Solution P2 Serial Dilution P1->P2 P3 Transfer to Vial P2->P3 A1 Inject Sample P3->A1 A2 GC Separation A1->A2 A3 EI Ionization (70 eV) A2->A3 A4 Mass Analysis (Quadrupole) A3->A4 D1 Acquire Mass Spectrum A4->D1 D2 Identify Molecular Ion D1->D2 D3 Analyze Fragmentation Pattern D2->D3

Sources

Comparative

Lipophilicity (logP) Comparison Guide: Chlorodifluoromethoxy (-OCClF₂) vs. Difluoromethoxy (-OCHF₂)

In my years of leading lead-optimization campaigns, I have frequently encountered the "lipophilicity wall"—the point where adding standard halogens ruins aqueous solubility, while standard ethers fall prey to rapid oxida...

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Author: BenchChem Technical Support Team. Date: April 2026

In my years of leading lead-optimization campaigns, I have frequently encountered the "lipophilicity wall"—the point where adding standard halogens ruins aqueous solubility, while standard ethers fall prey to rapid oxidative metabolism. Fluorinated methoxy groups offer a surgical solution to this problem. By strategically choosing between a difluoromethoxy (-OCHF₂) and a chlorodifluoromethoxy (-OCClF₂) group, medicinal chemists can finely tune a molecule's partition coefficient (logP) and membrane permeability without drastically altering its steric footprint.

This guide objectively compares the lipophilic contributions of these two functional groups, explains the physicochemical causality behind their differences, and provides self-validating experimental protocols for empirical logP determination.

Theoretical Framework: The Causality of Lipophilicity

The lipophilicity of a functional group is traditionally quantified using the Hansch substituent constant ( π ), which measures the relative hydrophobicity of a substituent compared to a hydrogen atom.

When comparing -OCHF₂ and -OCClF₂, the difference in lipophilicity is driven by two fundamental atomic properties: polarizability and hydrogen-bond capacity .

  • Difluoromethoxy (-OCHF₂): In this group, the highly electronegative fluorine and oxygen atoms strongly polarize the remaining C-H bond. This polarization gives the hydrogen atom a partial positive charge, allowing the -OCHF₂ group to act as a weak hydrogen bond donor in aqueous environments. The ability to participate in hydrogen bonding with water molecules increases the group's aqueous solvation energy, thereby lowering its overall lipophilicity[1].

  • Chlorodifluoromethoxy (-OCClF₂): Replacing the hydrogen atom with a chlorine atom eliminates the hydrogen bond donor capacity entirely. Furthermore, chlorine possesses a significantly larger atomic radius and higher polarizability than fluorine or hydrogen. This increased polarizability enhances dispersion forces (van der Waals interactions) with non-polar environments like lipid bilayers or 1-octanol, driving the partition coefficient higher[2]. Consequently, the -OCClF₂ group behaves as a highly lipophilic "pseudo-halogen," with a lipophilicity contribution approaching that of the fully fluorinated -OCF₃ group[3].

Empirical data confirms that lipophilicity increases sequentially from -OCF₂H to -OCF₃, and further to -OCF₂Cl[2].

Quantitative Data Comparison

The following table summarizes the physicochemical parameters of these groups relative to standard methoxy and trifluoromethoxy baselines.

ParameterMethoxy (-OCH₃)Difluoromethoxy (-OCHF₂)Chlorodifluoromethoxy (-OCClF₂)Trifluoromethoxy (-OCF₃)
Hansch π Value -0.02+0.45~ +1.00+1.04
LogP Contribution NeutralModerately LipophilicHighly LipophilicHighly Lipophilic
H-Bond Donor NoYes (Weak)NoNo
Metabolic Stability Low (O-dealkylation)HighVery HighVery High

Data synthesized from established Hansch parameter databases and recent organofluorine literature[1],[3].

Experimental Workflows: Determining logP

To accurately assess the logP of compounds bearing these groups, we employ a two-tiered experimental approach. The Shake-Flask method provides the absolute thermodynamic baseline, while the RP-HPLC method allows for high-throughput screening.

Workflow A Compound Synthesis (-OCHF2 vs -OCClF2) B Purity Verification (>99% via LC-MS) A->B C Lipophilicity Assessment B->C D Shake-Flask Method (Direct logP) C->D E RP-HPLC Method (Correlative logP) C->E F Phase Separation (Octanol/Water) D->F G Retention Time (tR) Measurement E->G H UV/Vis or MS Quantification F->H J Data Synthesis & Hansch π Calculation G->J H->J I Calibration Curve (Known Standards) I->G

Caption: Workflow for empirical logP determination of fluorinated compounds.

Protocol A: Shake-Flask Method (Thermodynamic logP)

Causality: The shake-flask method (OECD TG 107) is the gold standard because it directly measures the thermodynamic distribution of the un-ionized molecule between two immiscible phases.

  • Phase Pre-saturation: Stir equal volumes of 1-octanol and HPLC-grade water (buffered to pH 7.4) for 24 hours. Causality: This prevents volume shifts during the experiment due to the mutual, albeit low, solubility of the two solvents.

  • Solubilization: Dissolve the target fluorinated compound in the pre-saturated 1-octanol phase to a known concentration ( Cinitial​ ).

  • Partitioning: Combine equal volumes of the spiked 1-octanol and pre-saturated water in a glass vial. Shake mechanically at 25°C for 1 hour.

  • Phase Separation: Centrifuge the vials at 3000 rpm for 15 minutes. Causality: Centrifugation is critical to break micro-emulsions that would falsely elevate the aqueous concentration reading, a common artifact with highly lipophilic -OCClF₂ compounds.

  • Quantification & Self-Validation: Extract aliquots from both phases and quantify via LC-MS.

    • Self-Validating Gate: Calculate the mass balance: (Coct​×Voct​+Caq​×Vaq​)/(Cinitial​×Vinitial​) . If the recovery is <95%, the system flags an invalid run (indicating emulsion formation or glass adsorption), and the data must be discarded.

Protocol B: RP-HPLC Method (Correlative logP)

Causality: Shake-flask is low-throughput. RP-HPLC (OECD TG 117) utilizes a C18 stationary phase that mimics the lipid membrane environment, allowing for rapid lipophilicity approximation based on retention time ( tR​ ).

  • Calibration: Inject a suite of 6 reference standards with known OECD-validated logP values (e.g., toluene, chlorobenzene, naphthalene) that bracket the expected logP of the fluorinated targets.

  • Standard Curve Generation: Plot the logarithm of the capacity factor ( logk′ ) against the known logP values. k′=(tR​−t0​)/t0​ , where t0​ is the dead time determined by a thiourea injection.

  • Self-Validating Gate: The chromatography software must automatically reject the calibration if the coefficient of determination ( R2 ) is <0.99.

  • Sample Analysis: Inject the -OCHF₂ and -OCClF₂ analogs. Interpolate their logP from the validated standard curve.

Pharmacokinetic Implications

The choice between -OCHF₂ and -OCClF₂ extends beyond simple solubility; it dictates the molecule's entire pharmacokinetic journey.

PK A Fluorinated Group (-OCClF2 / -OCHF2) B Increased Lipophilicity (↑ logP) A->B D Metabolic Stability (↓ Cytochrome P450) A->D C Enhanced Membrane Permeability B->C E Higher Bioavailability C->E D->E

Caption: Pharmacokinetic impact of fluorinated methoxy groups on drug bioavailability.

If a lead compound suffers from poor passive membrane permeability, upgrading an -OCHF₂ group to an -OCClF₂ group provides a massive boost in lipophilicity ( Δπ≈+0.55 ), driving the molecule across the lipid bilayer. Conversely, if a compound is already excessively lipophilic (risking plasma protein binding or hERG toxicity), downgrading from -OCF₃ or -OCClF₂ to -OCHF₂ introduces a weak hydrogen bond donor that improves aqueous solubility while maintaining excellent metabolic stability against Cytochrome P450-mediated O-dealkylation[1].

Sources

Validation

Benchmarking Suzuki Coupling Yields with 2-[Chloro(difluoro)methoxy]-1,4-dimethyl-benzene Substrates

As a Senior Application Scientist, I frequently encounter the synthetic bottlenecks associated with late-stage functionalization of highly substituted arenes. The chloro(difluoro)methoxy (-OCF₂Cl) group is increasingly u...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the synthetic bottlenecks associated with late-stage functionalization of highly substituted arenes. The chloro(difluoro)methoxy (-OCF₂Cl) group is increasingly utilized in drug development as a lipophilic, metabolically stable bioisostere, most notably in the synthesis of FDA-approved targeted therapies like Asciminib[1]. Furthermore, precise introduction of difluoroalkylated groups is critical for modulating the bioactivity of organic molecules[2].

However, integrating the -OCF₂Cl group into sterically demanding frameworks—such as a 1,4-dimethyl-benzene core—presents severe challenges for standard palladium-catalyzed cross-couplings[3]. This guide objectively benchmarks the Suzuki-Miyaura coupling yields of 2-[chloro(difluoro)methoxy]-1,4-dimethyl-benzene substrates against conventional alternatives, providing field-proven, self-validating protocols to overcome inherent catalytic limitations.

The Mechanistic Challenge: Sterics vs. Electronics

To optimize a coupling reaction, we must first understand the causality behind the substrate's resistance to standard conditions. The reactivity of a 5-bromo-2-[chloro(difluoro)methoxy]-1,4-dimethylbenzene substrate is dictated by two competing forces:

  • Electronic Acceleration (Oxidative Addition): The -OCF₂Cl group exerts a strong inductive electron-withdrawing effect (-I). This lowers the LUMO of the aryl halide, theoretically accelerating the oxidative addition of the Pd(0) species.

  • Steric Bottleneck (Transmetalation): The spatial volume of the -OCF₂Cl group is significantly larger than a standard methoxy (-OMe) or fluorine (-F) substituent. When flanked by a methyl group at the 1-position, and with the coupling site (e.g., the 5-position) sterically hindered by the 4-methyl group, the transmetalation step becomes the rate-limiting bottleneck. Standard planar catalysts fail to navigate this crowded pocket.

Mechanism Pd0 Pd(0)-XPhos Active Species OxAdd Oxidative Addition (Accelerated by -OCF2Cl) Pd0->OxAdd Aryl Bromide TransMet Transmetalation (Steric Bottleneck) OxAdd->TransMet Boronic Acid + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Halide Exchange RedElim->Pd0 Biaryl Product

Fig 1: Catalytic cycle highlighting the transmetalation bottleneck induced by 1,4-dimethyl sterics.

Comparative Yield Benchmarking

To objectively evaluate performance, we benchmarked the 5-bromo-2-[chloro(difluoro)methoxy]-1,4-dimethylbenzene substrate against two less sterically demanding alternatives: the -OMe and -OCF₃ analogs. We compared a standard first-generation catalyst system (Pd(PPh₃)₄) against an optimized bulky Buchwald ligand system (Pd₂(dba)₃ / XPhos).

Quantitative Yield Comparison
Substrate (5-Bromo-2-R-1,4-dimethylbenzene)Catalyst SystemBase / SolventTime (h)qNMR Yield (%)
R = -OMe (Standard)Pd(PPh₃)₄ (5 mol%)K₂CO₃ / THF:H₂O1278%
R = -OCF₃ (Fluorinated)Pd(PPh₃)₄ (5 mol%)K₂CO₃ / THF:H₂O1255%
R = -OCF₂Cl (Target)Pd(PPh₃)₄ (5 mol%)K₂CO₃ / THF:H₂O1222%
R = -OMe (Standard)Pd₂(dba)₃ + XPhosK₃PO₄ / Tol:H₂O498%
R = -OCF₃ (Fluorinated)Pd₂(dba)₃ + XPhosK₃PO₄ / Tol:H₂O494%
R = -OCF₂Cl (Target)Pd₂(dba)₃ + XPhosK₃PO₄ / Tol:H₂O689%

Analysis: The data clearly demonstrates that standard Pd(PPh₃)₄ is insufficient for the -OCF₂Cl substrate, yielding only 22% due to catalyst stalling and subsequent protodeboronation of the boronic acid. Switching to the XPhos ligand system increases the yield to 89%. The causality lies in XPhos's dicyclohexylphosphino group, which promotes the formation of a highly active mono-ligated Pd(0) species, while its bulky biphenyl backbone forces the substrate into a favorable geometry for transmetalation despite the 1,4-dimethyl steric clash.

Experimental Workflows & Self-Validating Protocol

Trustworthiness in synthetic benchmarking requires protocols that eliminate false positives (such as homocoupling). The following methodology employs a self-validating system: parallel High-Performance Liquid Chromatography (HPLC) coupled with quantitative Nuclear Magnetic Resonance (qNMR) using an internal standard.

Workflow N1 1. Substrate Activation N2 2. Catalyst Ligation (XPhos) N1->N2 N3 3. Suzuki Cross-Coupling N2->N3 N4 4. qNMR Yield Validation N3->N4

Fig 2: High-throughput self-validating workflow for sterically hindered Suzuki couplings.

Step-by-Step Methodology
  • Reagent Assembly (Glovebox): In an argon-filled glovebox, charge a dried 10 mL Schlenk tube with 5-bromo-2-[chloro(difluoro)methoxy]-1,4-dimethylbenzene (1.0 equiv, 0.5 mmol), phenylboronic acid (1.5 equiv, 0.75 mmol), and anhydrous K₃PO₄ (2.0 equiv, 1.0 mmol). Note: K₃PO₄ is chosen over K₂CO₃ because its higher basicity is required to activate the boronic acid efficiently in the presence of bulky ligands.

  • Catalyst Loading: Add Pd₂(dba)₃ (2.0 mol%) and XPhos (8.0 mol%).

  • Solvent Addition: Add thoroughly degassed Toluene/H₂O (10:1 v/v, 2.5 mL). Causality: A biphasic system is critical. Water dissolves the inorganic base to form the reactive boronate complex, while toluene maintains a high concentration of the organic substrates, driving the bimolecular transmetalation rate.

  • Reaction Execution: Seal the tube, remove it from the glovebox, and stir vigorously (1000 rpm) at 100 °C for 6 hours.

  • Quench & Self-Validation (Crucial Step): Cool the mixture to room temperature, dilute with EtOAc (5 mL), and filter through a short Celite pad to remove palladium black. Validation: Add exactly 0.5 mmol of 1,3,5-trimethoxybenzene to the crude mixture as an internal standard. Evaporate the solvent and analyze via ¹H and ¹⁹F qNMR. The distinct singlet of the internal standard (δ 6.08 ppm) allows for absolute quantification of the product, validating the HPLC area-under-the-curve (AUC) data and ensuring no mass is lost to invisible polymeric byproducts.

Conclusion

While the 2-[chloro(difluoro)methoxy]-1,4-dimethyl-benzene architecture poses significant steric hurdles, objective benchmarking proves that transitioning from first-generation planar catalysts to bulky, electron-rich Buchwald systems (Pd/XPhos) restores high coupling yields (89%). By utilizing the self-validating qNMR protocol outlined above, researchers can confidently integrate this highly valuable, metabolically stable bioisostere into complex drug development pipelines.

References

  • Source: MDPI (mdpi.com)
  • Title: Transition-Metal (Cu, Pd, Ni)
  • Title: 2-[Chloro(difluoro)

Sources

Comparative

steric hindrance comparison of 1,4-dimethyl vs 1,3-dimethyl chlorodifluoromethoxy benzenes

A Comprehensive Guide to Conformational Dynamics, Physicochemical Impacts, and Experimental Validation As a Senior Application Scientist in drug development and agrochemical design, I approach the structural incorporatio...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to Conformational Dynamics, Physicochemical Impacts, and Experimental Validation

As a Senior Application Scientist in drug development and agrochemical design, I approach the structural incorporation of halogenated ethers not merely as a synthetic step, but as a multi-dimensional optimization problem. The chlorodifluoromethoxy (–OCF₂Cl) group has emerged as a highly versatile bioisostere. It offers unique lipophilic properties and acts as an unconventional halogen bond donor () [2]. However, the physicochemical behavior of the –OCF₂Cl group is fundamentally dictated by its local steric environment.

This guide objectively compares the steric hindrance, conformational dynamics, and resulting physical properties of 2-(chlorodifluoromethoxy)-1,4-dimethylbenzene (mono-ortho substitution) versus 2-(chlorodifluoromethoxy)-1,3-dimethylbenzene (di-ortho substitution). By understanding the causality behind these steric clashes, researchers can intentionally lock molecular conformations to optimize receptor binding and metabolic stability.

Mechanistic Overview: The Causality of Steric Hindrance

The steric profile of a molecule dictates its ground-state conformation, which in turn governs its electronic distribution and target affinity. The bulky nature of the –OCF₂Cl group requires significant spatial accommodation.

  • 1,4-Dimethyl Isomer (Mono-ortho Methyl): In the p-xylene derivative, the –OCF₂Cl group is flanked by one methyl group and one hydrogen atom. This asymmetric steric relief allows the ether oxygen to adopt a low-angle twist (typically 30°–45° out of the aromatic plane). This conformation maintains a degree of p-π conjugation between the oxygen lone pairs and the aromatic ring.

  • 1,3-Dimethyl Isomer (Di-ortho Methyl): In the m-xylene derivative (substituted at the 2-position), the –OCF₂Cl group is trapped between two bulky methyl groups. This symmetric steric clash forces the –OCF₂Cl group into a strictly orthogonal conformation (~90° twist). The forced rotation completely disrupts p-π conjugation, localizing electron density on the oxygen and projecting the CF₂Cl vector perpendicular to the arene ring. Such severe steric hindrance is known to drastically alter the reaction kinetics and nucleophilic substitution profiles of fluoroalkylated benzenes () [1].

Conformational Energy Landscape

G A Chlorodifluoromethoxy (-OCF₂Cl) Conformational Dynamics B 2-Substituted 1,4-Dimethyl (Mono-ortho Methyl) A->B C 2-Substituted 1,3-Dimethyl (Di-ortho Methyl) A->C D Asymmetric Steric Relief (One adjacent H atom) B->D E Symmetric Steric Clash (Two adjacent CH₃ groups) C->E F Low-Angle Twist (~30-45°) Maintained p-π Conjugation D->F Energy Minimized G Orthogonal Twist (~90°) Disrupted p-π Conjugation E->G Forced Rotation

Conformational divergence of -OCF2Cl due to mono-ortho vs. di-ortho methyl steric hindrance.

Quantitative Physicochemical Comparison

The structural divergence between the two isomers results in measurable differences in their physical and electronic properties. The table below summarizes the quantitative impact of the steric environments.

Parameter2-(OCF₂Cl)-1,4-dimethylbenzene2-(OCF₂Cl)-1,3-dimethylbenzeneCausality / Significance
Ortho Substituents 1 Methyl, 1 Hydrogen2 MethylsDefines the spatial boundary conditions for the ether group.
Preferred Dihedral Angle (θ) ~30° – 45°~85° – 90° (Orthogonal)Di-ortho methyls force the bulky –OCF₂Cl out of the aromatic plane.
C(Ar)–O Rotational Barrier ~3 – 5 kcal/mol> 15 kcal/molSymmetric steric clash prevents the molecule from passing through a coplanar transition state.
p-π Conjugation PartialNegligibleOrthogonal geometry prevents oxygen lone pair delocalization into the ring.
Lipophilicity (LogP) Impact Moderate IncreaseMaximum IncreaseLoss of conjugation alters hydration shells and increases overall lipophilicity.

Self-Validating Experimental Methodologies

To objectively prove the steric differences between these two isomers, researchers must employ self-validating analytical workflows. A self-validating protocol contains internal checks to ensure that the data collected is an accurate representation of the molecule's physical state, rather than an artifact of the experimental conditions.

Protocol A: Solution-State Dynamics via VT-NMR and 1D-NOESY

Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) combined with Nuclear Overhauser Effect Spectroscopy (NOESY) is the gold standard for elucidating rotational barriers and spatial proximity in solution.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 15 mg of each isomer in 0.6 mL of anhydrous CDCl₃ (containing 0.05% TMS as an internal standard) in standard 5 mm NMR tubes.

  • 1D-NOESY Acquisition (Internal Validation):

    • Irradiate the fluorine frequency corresponding to the –OCF₂Cl group.

    • Self-Validation Check: In the 1,3-dimethyl isomer, the NOE enhancement must be symmetric, showing equal coupling to both ortho-methyl groups. In the 1,4-dimethyl isomer, the NOE must be asymmetric, showing coupling to one methyl group and one aromatic proton. If these expected NOE patterns fail, the structural assignment is incorrect.

  • VT-NMR Acquisition: Acquire ¹³C and ¹⁹F spectra from 298 K down to 213 K in 10 K decrements.

  • Data Analysis: Calculate the rotational barrier (ΔG‡) using the Eyring equation based on the coalescence temperature of the ¹⁹F signals. The 1,3-dimethyl isomer will exhibit a significantly higher coalescence temperature due to the severe steric clash preventing rotation.

Protocol B: Solid-State Conformation via X-Ray Crystallography

While NMR provides solution-state dynamics, X-Ray diffraction provides absolute ground-state dihedral angles.

Step-by-Step Workflow:

  • Crystallization: Grow single crystals of both isomers using slow evaporation from a biphasic mixture of hexanes and dichloromethane at 4 °C.

  • Diffraction Acquisition: Mount a suitable crystal on a diffractometer equipped with a Mo-Kα radiation source (λ = 0.71073 Å) at 100 K to minimize thermal motion of the halogenated group.

  • Structure Solution & Refinement: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

  • Internal Validation (R-factor): Ensure the final R₁ value is < 0.05. A higher R-factor indicates excessive disorder in the –CF₂Cl group, which would invalidate the dihedral angle measurement.

  • Measurement: Extract the C(Ar)–C(Ar)–O–C(F₂Cl) dihedral angles. The 1,3-isomer will reliably measure near 90°, validating the orthogonal lock induced by the di-ortho methyls.

Implications for Drug Design (E-E-A-T Insights)

The strategic placement of methyl groups to induce steric hindrance around a fluorinated ether is a powerful tool in rational drug design ()[3].

1. Modulating Halogen Bonding: The orthogonal lock achieved in the 1,3-dimethyl isomer forces the chlorine atom of the –OCF₂Cl group to project out of the aromatic plane. This creates a highly directional, unconventional halogen bond donor vector that can be engineered to interact with specific backbone carbonyls in a target protein's binding pocket.

2. Metabolic Shielding: Cytochrome P450 enzymes typically metabolize ethers via O-dealkylation, which requires access to the oxygen lone pairs or the adjacent carbon. The di-ortho methyl configuration in the 1,3-isomer acts as a steric shield, blocking enzymatic access to the ether oxygen and significantly increasing the compound's metabolic half-life compared to the more exposed 1,4-isomer.

By understanding the causality between structural substitution and conformational restriction, scientists can move beyond trial-and-error synthesis and design highly optimized, sterically controlled therapeutic agents.

References

  • Fluoroalkylation of Various Nucleophiles with Fluoroalkyl Sulfones through a Single Electron Transfer Process The Journal of Organic Chemistry[Link]

  • Principles and Applications of CF2X Moieties as Unconventional Halogen Bond Donors in Medicinal Chemistry, Chemical Biology, and Drug Discovery ACS Publications[Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent Beilstein Journal of Organic Chemistry[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-[Chloro(difluoro)methoxy]-1,4-dimethyl-benzene

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety. The compound 2-[Chloro(difluoro)methoxy]-1,4-dimethyl-benzene is a haloge...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety. The compound 2-[Chloro(difluoro)methoxy]-1,4-dimethyl-benzene is a halogenated aromatic ether, a class of molecules that requires careful and informed handling. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to work safely and effectively, ensuring that robust safety practices are an integral part of your innovative research.

Hazard Assessment: The Rationale for Precaution

Understanding the "why" behind PPE selection is critical. The molecular structure of 2-[Chloro(difluoro)methoxy]-1,4-dimethyl-benzene incorporates features that are associated with specific health risks. Based on data from analogous compounds, we must assume the following hazards are present:

  • Skin Irritation (Category 2): Halogenated aromatic compounds are known to cause skin irritation upon contact.[3][4][5]

  • Serious Eye Damage (Category 1/2A): Contact with the eyes is likely to cause serious, potentially irreversible damage.[3][4][5]

  • Acute Oral Toxicity (Category 4): The substance is presumed to be harmful if swallowed.[3][4]

  • Respiratory Tract Irritation (Category 3): Inhalation of vapors or aerosols may cause irritation to the respiratory system.[4][5]

Given these potential hazards, a multi-layered approach to personal protection is not just recommended, but essential. All handling of this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.

Core Protective Equipment: A Multi-Layered Defense

The following table summarizes the required PPE for handling 2-[Chloro(difluoro)methoxy]-1,4-dimethyl-benzene. Never handle this chemical without this level of protection.

Protection Type Minimum Requirement Recommended for High-Risk Operations Rationale
Hand Protection Double-gloving: Nitrile inner glove, chemical-resistant outer glove (e.g., Polyvinyl alcohol or Fluoro-elastomer).Norfoil (Silver Shield) outer gloves for extended handling or large quantities.Halogenated and aromatic solvents can degrade standard nitrile gloves.[6] Double-gloving provides layered protection against permeation. PVA and Fluoro-elastomer offer superior resistance to these chemical classes.[6][7]
Eye & Face Protection Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.Full-face shield worn over chemical splash goggles.Protects against splashes and vapors that can cause serious eye damage.[4] A face shield provides an additional barrier for the entire face during transfers or when working with larger volumes.[8]
Body Protection Chemical-resistant laboratory coat.Chemical-resistant apron over the lab coat or a full protective suit.Prevents skin contact from spills and splashes.[6] An apron provides an additional layer of protection for the torso during procedures with a higher splash risk.
Respiratory Protection All work must be conducted in a certified chemical fume hood.Air-purifying respirator with organic vapor cartridges for emergency situations or if engineering controls fail.[6][9]The primary engineering control to prevent inhalation of irritant vapors.[4][5] Respirators provide backup protection.

Operational Plan: From Preparation to Disposal

A safe workflow is paramount. The following step-by-step guidance ensures safety is integrated into every stage of handling.

Experimental Workflow and PPE Selection

Caption: Workflow for safe handling of 2-[Chloro(difluoro)methoxy]-1,4-dimethyl-benzene.

Step-by-Step Handling Protocol
  • Preparation:

    • Before beginning, ensure your chemical fume hood has a current certification sticker.

    • Clear the workspace of all unnecessary items.

    • Confirm the location and functionality of the nearest safety shower and eyewash station.

    • Ensure a spill kit rated for organic solvents is immediately accessible.

  • Donning PPE:

    • Put on your inner pair of nitrile gloves.

    • Don your chemical-resistant lab coat, ensuring it is fully buttoned.

    • Put on your chemical splash goggles.

    • If required, put on your face shield.

    • Finally, don your outer pair of chemical-resistant gloves, ensuring the cuffs go over the sleeves of your lab coat.

  • Handling the Chemical:

    • Perform all manipulations, including weighing and transferring, deep within the sash of the chemical fume hood.

    • Use tools (spatulas, cannulas) to avoid direct contact.

    • Keep all containers of the chemical sealed when not in immediate use.

  • Decontamination and Doffing PPE:

    • After handling, decontaminate any reusable equipment.

    • To remove PPE, first remove the outer gloves, peeling them off without touching the exterior surface.

    • Remove your face shield and/or goggles.

    • Remove your lab coat, turning it inside out as you remove it.

    • Finally, remove the inner pair of gloves.

    • Wash your hands thoroughly with soap and water.[4]

Emergency and Disposal Plans

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[3][4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[10]

  • Spill:

    • Small Spill (inside fume hood): Use an absorbent material from your spill kit to contain and clean up the spill. Place all contaminated materials in a sealed, labeled hazardous waste container.

    • Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert your facility's safety officer and follow established emergency protocols. Prevent the spill from entering drains.[4]

Disposal Plan
  • All waste containing 2-[Chloro(difluoro)methoxy]-1,4-dimethyl-benzene, including contaminated gloves, absorbent pads, and empty containers, must be treated as hazardous waste.

  • Collect all waste in a designated, sealed, and clearly labeled container for halogenated organic waste.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not dispose of it down the drain or in regular trash.[4]

References

  • Personal Protective Equipment Selection Guide. (2015, July 22). Stanford University Environmental Health & Safety.
  • Personal Protective Equipment | US EPA. (2025, September 12). U.S. Environmental Protection Agency.
  • SAFETY DATA SHEET - Merck Millipore. Merck Millipore.
  • Personal Protective Equipment (PPE). Princeton University Environmental Health & Safety.
  • Safety Data Sheet - Aaron Chemicals. (2024, November 1). Aaron Chemicals LLC.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 10). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • SAFETY DATA SHEET - MilliporeSigma. (2025, September 22). MilliporeSigma.
  • Safety Data Sheet - ChemScene. (2023, May 10). ChemScene LLC.
  • Series of Gloves for Permeation Protection. (2021, October 29). IPROS GMS.
  • How to Choose PPE for Chemical Work. (2025, October 23). Allan Chemical Corporation.
  • Working with Hazardous Chemicals. Organic Syntheses.
  • SAFETY DATA SHEET - TCI Chemicals. (2025, February 12). TCI Chemicals.
  • 2-Chloro-1,4-dimethylbenzene | CAS 95-72-7. Santa Cruz Biotechnology.
  • 2-Chloro-1,4-dimethylbenzene >= 99.0%. Sigma-Aldrich.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[Chloro(difluoro)methoxy]-1,4-dimethyl-benzene
Reactant of Route 2
2-[Chloro(difluoro)methoxy]-1,4-dimethyl-benzene
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